CAY10566
Description
Properties
IUPAC Name |
2-[6-[4-(2-chloro-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O2/c1-11-21-24-18(26-11)15-4-5-17(23-22-15)25-8-6-13(7-9-25)27-16-10-12(20)2-3-14(16)19/h2-5,10,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFPVXMPTVOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587445 | |
| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944808-88-2 | |
| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAY10566: A Technical Guide to its Mechanism of Action in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10566 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[1] The balance between SFAs and MUFAs is crucial for cellular function, influencing membrane fluidity, lipid signaling, and the formation of complex lipids such as triglycerides and phospholipids. Dysregulation of SCD1 activity has been implicated in various metabolic disorders, including obesity, hepatic steatosis (fatty liver disease), and insulin resistance, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound in lipid metabolism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SCD1. By binding to SCD1, this compound blocks the conversion of SFAs to MUFAs. This inhibition leads to a shift in the cellular fatty acid pool, characterized by a decrease in the ratio of MUFAs to SFAs. This alteration in lipid composition triggers a cascade of downstream cellular events that collectively contribute to the observed effects of this compound on lipid metabolism.
Quantitative Data on this compound Potency
The inhibitory potency of this compound against SCD1 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.
| Assay Type | Species/Cell Line | Substrate | IC50 (nM) | Reference |
| Enzymatic Assay | Mouse | Stearoyl-CoA | 4.5 | [1][2][3][4] |
| Enzymatic Assay | Human | Stearoyl-CoA | 26 | [1][2][3][4] |
| Cellular Assay | HepG2 | Heptadecanoic Acid | 7.9 | [1] |
| Cellular Assay | HepG2 | Palmitic Acid | 6.8 | [1] |
| Cell Viability Assay | PANC-1 | - | 142.4 | [5] |
Signaling Pathways Modulated by this compound
The inhibition of SCD1 by this compound initiates a signaling cascade that profoundly impacts cellular energy homeostasis and lipid metabolism. A key downstream effector is the AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.
This compound-Induced AMPK Activation
Inhibition of SCD1 by this compound leads to an increase in the intracellular ratio of AMP to ATP. This shift in the cellular energy state is a primary activator of AMPK. Once activated, AMPK phosphorylates and regulates numerous downstream targets to restore energy balance.
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the effects of this compound on lipid metabolism.
SCD1 Enzyme Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on SCD1.
Methodology:
-
Enzyme Source: Microsomes are prepared from cells or tissues expressing SCD1 (e.g., liver).
-
Substrate: Radiolabeled or non-radiolabeled stearoyl-CoA is used as the substrate.
-
Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing necessary co-factors (e.g., NADH, coenzyme A).
-
Detection: The conversion of stearoyl-CoA to oleoyl-CoA is measured. For radiolabeled substrates, this can be done by separating the substrate and product using thin-layer chromatography (TLC) followed by scintillation counting. For non-radiolabeled assays, liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the product.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Fatty Acid Analysis by Gas Chromatography (GC)
Objective: To quantify the changes in cellular fatty acid composition following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with this compound for a specified period.
-
Lipid Extraction: Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.
-
Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., a DB-225 column).
-
Data Analysis: The peak areas of individual FAMEs are used to calculate their relative abundance. The SCD1 activity index can be calculated as the ratio of a product to its precursor (e.g., 18:1n-9/18:0).
Western Blot Analysis of AMPK and ACC Phosphorylation
Objective: To assess the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPK and its downstream target, ACC.
Methodology:
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.
In Vivo Assessment of Hepatic Steatosis in a Mouse Model
Objective: To evaluate the effect of this compound on the development of hepatic steatosis in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Mice (e.g., C57BL/6) are fed a high-fat diet (HFD) to induce obesity and hepatic steatosis.
-
This compound Administration: A treatment group receives this compound (e.g., via oral gavage), while a control group receives a vehicle.
-
Tissue Collection: After the treatment period, the mice are euthanized, and their livers are collected.
-
Histological Analysis: A portion of the liver is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) to assess liver morphology and with Oil Red O to visualize neutral lipid accumulation.
-
Biochemical Analysis: Another portion of the liver is used to measure the triglyceride content using a commercial assay kit.
-
Data Analysis: The severity of steatosis is scored based on the histological examination. The liver triglyceride content is compared between the treated and control groups.
Conclusion
This compound is a potent and selective inhibitor of SCD1 that exerts its effects on lipid metabolism through a well-defined mechanism of action. By inhibiting the conversion of saturated to monounsaturated fatty acids, this compound triggers the activation of the AMPK signaling pathway, leading to a decrease in lipogenesis and an increase in fatty acid oxidation and lipophagy. These cellular effects translate to beneficial outcomes in preclinical models of metabolic disease, including the amelioration of hepatic steatosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of SCD1 inhibition with this compound. This in-depth understanding of its molecular mechanism is crucial for the continued development of SCD1 inhibitors as a promising strategy for the treatment of metabolic disorders.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. raybiotech.com [raybiotech.com]
- 4. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
CAY10566: A Potent and Selective Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10566 is a potent, orally bioavailable, and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3][4] This desaturation step is a rate-limiting factor in the de novo synthesis of MUFAs, which are essential components of cellular membranes, triglycerides, and cholesterol esters.[3][5] The activity of SCD1 has been implicated in various physiological and pathological processes, including obesity, diabetes, and cancer, making it a compelling target for therapeutic intervention.[6][7] This technical guide provides a comprehensive overview of the target and mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Target and Mechanism of Action
The primary molecular target of this compound is Stearoyl-CoA Desaturase 1 (SCD1) .[1][2][5] this compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1.[1][2] This inhibition blocks the conversion of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][2][3] The resulting decrease in MUFA levels and the accumulation of SFAs within the cell trigger a cascade of downstream effects, including the induction of apoptosis and the suppression of cell proliferation, particularly in cancer cells that exhibit a high dependence on de novo lipogenesis.[6]
Quantitative Data
The inhibitory potency of this compound against SCD1 has been characterized in various enzymatic and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Species/Cell Line | Value (nM) | Reference(s) |
| IC50 | Mouse SCD1 (enzymatic assay) | 4.5 | [1][2] |
| IC50 | Human SCD1 (enzymatic assay) | 26 | [1][2] |
| IC50 | HepG2 cells (conversion of saturated to monounsaturated fatty acids) | 6.8 - 7.9 | [2] |
| IC50 | PANC-1 cells (cell viability) | 142.4 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches to its characterization, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits SCD1, blocking MUFA synthesis and promoting apoptosis.
Caption: Workflow for characterizing this compound from hypothesis to in vivo validation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments involving this compound.
SCD1 Enzymatic Assay (General Protocol)
While a specific detailed protocol for the exact IC50 determination of this compound is not publicly available, a general high-throughput scintillation proximity assay (SPA) for SCD1 is described in the literature.[7] This method can be adapted for inhibitor screening.
Objective: To determine the in vitro inhibitory activity of this compound on SCD1 enzymatic activity.
Materials:
-
Recombinant human or mouse SCD1 enzyme
-
Scintillation proximity assay (SPA) beads
-
Radiolabeled substrate (e.g., [3H]stearoyl-CoA)
-
Assay buffer (e.g., phosphate buffer with necessary co-factors)
-
This compound stock solution (in DMSO)
-
Microplates (e.g., 1536-well)
-
Scintillation counter
Procedure:
-
Prepare a crude lysate of recombinant SCD1.[7]
-
Couple the SCD1 enzyme to the SPA beads.[7]
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a microplate, add the SCD1-coupled SPA beads, the radiolabeled substrate, and the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Measure the scintillation counts using a microplate-compatible scintillation counter. The proximity of the radiolabeled product to the bead will generate a signal.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
HepG2 Cell-Based Fatty Acid Conversion Assay
This assay measures the ability of this compound to inhibit the conversion of saturated to monounsaturated fatty acids in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting SCD1 activity.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM supplemented with FBS and antibiotics)
-
Deuterium-labeled stearic acid (d-stearic acid)
-
This compound stock solution (in DMSO)
-
24-well plates
-
Reagents for lipid extraction (e.g., hexane, isopropanol)
-
LC-MS system
Procedure:
-
Seed HepG2 cells in 24-well plates and grow to confluence.[5]
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a predetermined time.[5]
-
Add deuterium-labeled stearic acid to the cell culture medium and incubate.[5]
-
After incubation, wash the cells and extract the total cellular lipids.[5]
-
Analyze the lipid extracts by LC-MS to measure the levels of deuterium-labeled stearic acid and its conversion product, deuterium-labeled oleic acid.[5]
-
Calculate the ratio of labeled oleic acid to labeled stearic acid as a measure of SCD1 activity.
-
Determine the IC50 value of this compound by plotting the percent inhibition of the conversion against the inhibitor concentration.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Objective: To assess the in vivo anti-cancer activity of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line (e.g., glioblastoma cells) engineered to express luciferase
-
This compound formulation for oral administration
-
Vehicle control
-
Bioluminescence imaging system
Procedure:
-
Implant cancer cells intracranially into the mice.[9]
-
Monitor tumor growth using bioluminescence imaging.[9]
-
Once tumors are established, randomize the mice into treatment and control groups.[9]
-
Administer this compound (e.g., 50 mg/kg, orally) or vehicle to the respective groups according to a defined schedule.[9][10]
-
Continue to monitor tumor growth and the health of the mice throughout the study.[9]
-
The primary endpoint is typically overall survival.[9]
-
At the end of the study, tumors can be harvested for pharmacodynamic studies, such as measuring the levels of stearate and oleate.[9]
Conclusion
This compound is a well-characterized and potent inhibitor of SCD1, demonstrating activity in both enzymatic and cellular assays, as well as in preclinical models of cancer. Its ability to selectively target SCD1 and modulate lipid metabolism provides a valuable tool for researchers investigating the role of de novo lipogenesis in various diseases. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this compound and the broader field of lipid metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CAY10566: A Potent and Selective Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Dysregulation of SCD1 activity is implicated in a range of pathologies, including metabolic diseases and cancer, making it a compelling therapeutic target. CAY10566 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of SCD1. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on key signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] By blocking the catalytic activity of SCD1, this compound prevents the formation of these key MUFAs. This leads to a shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs. This alteration in the SFA/MUFA ratio disrupts cellular homeostasis, impacting membrane fluidity, lipid-based signaling, and energy storage, ultimately leading to various downstream cellular consequences, including the induction of apoptosis and the modulation of key signaling pathways.[1]
Quantitative Inhibitory Activity
This compound has demonstrated potent and selective inhibition of SCD1 across different species and cellular contexts. The following tables summarize the key quantitative data regarding its inhibitory efficacy.
Table 1: In Vitro Enzymatic Inhibition of SCD1 by this compound
| Species | IC₅₀ (nM) |
| Mouse | 4.5[3][4][5] |
| Human | 26[3][4][5] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | Substrate | IC₅₀ (nM) |
| HepG2 | Conversion of SFA to MUFA | Heptadecanoic Acid | 7.9[4][5] |
| HepG2 | Conversion of SFA to MUFA | Palmitic Acid | 6.8[4][5] |
| Swiss 3T3 | Cell Proliferation | - | Concentration-dependent decrease (0.0001-10 µM)[4] |
| PANC-1 | Cell Viability (120h) | - | 142.4[6] |
Key Signaling Pathways Modulated by this compound
The inhibition of SCD1 by this compound initiates a cascade of events that modulate several critical signaling pathways implicated in cellular metabolism, proliferation, and survival.
AMPK Activation and Lipophagy
Inhibition of SCD1 by this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8][9] Activated AMPK can then induce lipophagy, a form of autophagy that specifically targets lipid droplets for degradation. This process can alleviate the cellular stress caused by the accumulation of saturated fatty acids.
This compound-induced AMPK activation and lipophagy pathway.
SREBP Signaling
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators of lipid homeostasis. Interestingly, studies have shown that SCD1 inhibition can, in turn, suppress the expression of SREBP2, creating a feedback loop that further dampens lipid and cholesterol metabolism. This effect contributes to the anti-proliferative and anti-spheroid growth effects of this compound in cancer cells.[10]
SCD1 inhibition by this compound downregulates SREBP-mediated pathways.
Cancer-Related Signaling
In the context of cancer, this compound has been shown to impact multiple signaling pathways that drive tumorigenesis and metastasis. For instance, it can suppress the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and proliferation.[11] Furthermore, SCD1 inhibition can downregulate β-catenin signaling, a key pathway in epithelial-mesenchymal transition (EMT) and cancer stem cell maintenance.[11]
Impact of this compound on key cancer-related signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the function of this compound.
SCD1 Enzyme Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on SCD1 enzyme activity by measuring the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.
Materials:
-
Microsomes from cells or tissues expressing SCD1
-
[¹⁴C]-Stearoyl-CoA (or other suitable radiolabeled saturated fatty acyl-CoA)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH and 2.5 mM ATP)
-
Reaction termination solution (e.g., 10% KOH in methanol)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, assay buffer, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add [¹⁴C]-Stearoyl-CoA to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding the termination solution.
-
Saponification: Heat the samples (e.g., at 60-70°C for 1 hour) to saponify the lipids.
-
Lipid Extraction: Acidify the samples and extract the fatty acids using an organic solvent mixture like chloroform:methanol.
-
Separation: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate the saturated and monounsaturated fatty acids.
-
Quantification: Visualize the radiolabeled fatty acids (e.g., by autoradiography) and scrape the corresponding spots from the TLC plate.
-
Data Analysis: Quantify the radioactivity in each spot using a scintillation counter. Calculate the percentage of conversion of [¹⁴C]-stearoyl-CoA to [¹⁴C]-oleoyl-CoA. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for the SCD1 enzyme inhibition assay.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, PANC-1)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC₅₀ value.
Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analysis of cellular fatty acid composition following treatment with this compound.
Materials:
-
Treated and control cell pellets
-
Internal standards (e.g., deuterated fatty acids)
-
Methanol containing an antioxidant (e.g., BHT)
-
Acetyl chloride or BF₃-methanol for transesterification
-
Hexane
-
GC-MS system with a suitable capillary column
Procedure:
-
Lipid Extraction: Homogenize the cell pellets in methanol containing internal standards.
-
Transesterification: Add acetyl chloride or BF₃-methanol and heat the samples to convert the fatty acids to fatty acid methyl esters (FAMEs).
-
FAME Extraction: Extract the FAMEs with hexane.
-
Sample Preparation: Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for injection.
-
GC-MS Analysis: Inject the sample into the GC-MS system. The FAMEs are separated on the GC column based on their volatility and chain length, and then identified and quantified by the mass spectrometer.
-
Data Analysis: Identify and quantify the individual fatty acids based on their retention times and mass spectra. Calculate the ratio of specific saturated to monounsaturated fatty acids (e.g., stearate to oleate) to assess the inhibitory effect of this compound on SCD1 activity.
In Vivo Studies
This compound has demonstrated efficacy in various preclinical in vivo models, highlighting its therapeutic potential.
Table 3: Summary of In Vivo Effects of this compound
| Model | Effect | Reference |
| High-Fat Diet-induced Obese Mice | Decreased hepatic steatosis and lipid droplet accumulation. | [7][8] |
| Ovarian Cancer Stem Cell Xenograft | Reduced tumor formation. | [11] |
| Glioma Stem-like Xenograft | Suppressed tumor growth and prolonged survival. | [11] |
| Lung Metastasis Model (Murine Melanoma) | Decreased lung metastasis and prolonged overall survival. | [11] |
| Glioblastoma (GBM) Xenograft | Blocked tumor growth and improved survival. | [12][13] |
Conclusion
This compound is a potent and selective inhibitor of SCD1 with well-characterized in vitro and in vivo activity. Its ability to modulate cellular lipid metabolism and impact key signaling pathways makes it a valuable research tool for investigating the role of SCD1 in health and disease. Furthermore, the preclinical efficacy of this compound in models of metabolic disorders and cancer underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound's function and offers detailed protocols to aid researchers in their exploration of this promising SCD1 inhibitor.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 10. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of CAY10566
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activity of CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). It details the compound's mechanism of action, summarizes its quantitative effects, outlines key affected signaling pathways, and provides methodologies for relevant experimental protocols.
Core Mechanism of Action
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3][4] The primary function of the SCD1 enzyme is to catalyze the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate and palmitoleate, from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[5][6] This conversion is critical for maintaining the fluidity of cellular membranes and is involved in the synthesis of complex lipids like triglycerides and cholesterol esters.[7]
By inhibiting SCD1, this compound effectively blocks the conversion of SFAs to MUFAs.[1][2][4][5] This disruption in lipid metabolism leads to an accumulation of SFAs, which can induce cellular stress, particularly endoplasmic reticulum (ER) stress, and trigger downstream cellular responses including apoptosis and autophagy.[6][8]
Quantitative Biological Activity
This compound demonstrates high potency in both enzymatic and cellular assays across different species. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Assay Type | Target | Species | Substrate | IC50 Value | Reference |
| Enzymatic Assay | SCD1 | Mouse | - | 4.5 nM | [1][2][3][4][5] |
| Enzymatic Assay | SCD1 | Human | - | 26 nM | [1][2][3][4][5] |
| Cellular Activity | SCD1 | Human (HepG2 cells) | Palmitic Acid | 6.8 nM | [2][4][5] |
| Cellular Activity | SCD1 | Human (HepG2 cells) | Heptadecanoic Acid | 7.9 nM | [2][4][5] |
Key Signaling Pathways and Cellular Effects
The inhibition of SCD1 by this compound initiates a cascade of events that affect multiple critical signaling pathways, leading to significant anti-cancer effects, including the induction of apoptosis and autophagy, and the suppression of cancer stem cell (CSC) properties.
Key Cellular Outcomes:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and colorectal cancer cells.[6][8] This is often linked to the induction of ER stress caused by an imbalance of saturated to unsaturated fatty acids.[8]
-
Modulation of Autophagy: In hepatocellular carcinoma cells, this compound induces cell death via AMPK-mediated autophagy.[8] This process is associated with a decrease in the cytoprotective autophagy-associated protein p62.[8]
-
Suppression of Cancer Stem Cells: The compound effectively reduces the sphere-forming ability of lung and ovarian CSCs and impairs their stemness properties.[6][8] In vivo, it suppresses tumor formation by ovarian CSCs.[8]
-
Inhibition of Cell Proliferation: this compound concentration-dependently decreases the proliferation of Swiss 3T3 cells and inhibits the growth of colon cancer cells.[2][4][9]
-
Downregulation of Pro-Survival Pathways: SCD1 inhibition by this compound has been linked to the downregulation of pro-tumorigenic signaling pathways, including NF-κB and Sterol Regulatory Element-Binding Protein (SREBP) signaling.[6][9] It also impacts the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[8][10]
In Vivo Efficacy
As an orally bioavailable compound, this compound has demonstrated significant anti-tumor effects in various preclinical animal models.
-
Tumor Growth Inhibition: In a mouse xenograft model, oral administration of this compound (2.5 mg/kg, twice daily) showed a greater reduction in tumor volume in Akt-driven tumors compared to Ras-driven tumors.[2][4]
-
Metastasis Suppression: this compound treatment suppressed lung metastasis and prolonged the overall survival of mice injected with melanoma cells.[8]
-
Targeting Cancer Stem Cells: The compound has been shown to suppress the growth of glioma stem-like xenografts in mice.[8]
Experimental Methodologies
This section details common protocols used to assess the biological activity of this compound.
SCD1 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of this compound on SCD1 enzyme activity.
-
Protocol:
-
Microsomes containing human or mouse SCD1 are prepared from a suitable expression system.
-
The reaction is initiated by adding a radiolabeled substrate, such as [14C]stearoyl-CoA, to the microsomes in a reaction buffer.
-
The reaction mixture is incubated with varying concentrations of this compound (typically dissolved in DMSO) or vehicle control.
-
The reaction is stopped, and the lipids are extracted.
-
The saturated and monounsaturated fatty acids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled monounsaturated fatty acid product is quantified using a scintillation counter to determine the percentage of inhibition and calculate the IC50 value.
-
Cellular Viability and Proliferation Assay (MTT or CCK-8)
-
Objective: To measure the effect of this compound on the viability and proliferation of cultured cells.
-
Protocol:
-
Cells (e.g., PANC-1, Swiss 3T3) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[2][9]
-
After incubation, a reagent such as MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) or CCK-8 is added to each well.[1][12]
-
Viable cells with active metabolism will reduce the reagent to a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Cellular Fatty Acid Composition Analysis
-
Objective: To confirm that this compound inhibits SCD1 activity within cells by measuring changes in fatty acid profiles.
-
Protocol:
-
Cells are cultured and treated with this compound or vehicle for a defined period.
-
Total lipids are extracted from the cells using a solvent system (e.g., chloroform:methanol).
-
The extracted lipids are saponified and transesterified to generate fatty acid methyl esters (FAMEs).
-
FAMEs are analyzed by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).
-
The relative amounts of individual fatty acids (e.g., stearic acid C18:0, oleic acid C18:1) are quantified to determine the MUFA/SFA ratio, which serves as an index of SCD1 activity.
-
Conclusion
This compound is a highly potent and selective inhibitor of SCD1 with well-documented biological activity. Its ability to modulate cellular lipid composition triggers profound effects on multiple cancer-related signaling pathways, leading to decreased proliferation, induction of cell death, and suppression of cancer stemness. These characteristics make this compound an invaluable tool for researchers investigating the role of lipid metabolism in disease and a promising candidate for further exploration in drug development programs targeting metabolic vulnerabilities in cancer and other disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Stearoyl-CoA Desaturase-1 Activity Suppressed SREBP Signaling in Colon Cancer Cells and Their Spheroid Growth [mdpi.com]
- 10. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
- 12. researchgate.net [researchgate.net]
CAY10566: A Technical Guide to a Potent and Selective Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10566 is a potent, selective, and orally bioavailable small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Dysregulation of SCD1 activity has been implicated in a variety of metabolic diseases and cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental methodologies.
Discovery and Development
This compound was identified through a medicinal chemistry program aimed at developing potent and selective inhibitors of SCD1 based on a pyridazine carboxamide scaffold.[1] The discovery process involved the synthesis and screening of a series of related compounds to optimize potency, selectivity, and pharmacokinetic properties.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and related pyridazine derivatives has been described in the literature.[2][3][4] The synthesis of this compound, with the chemical name 2-(6-(4-(2-chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole, would likely involve the coupling of a substituted piperidinyl-pyridazine core with a 5-methyl-1,3,4-oxadiazole moiety.[5] The synthesis of the pyridazine core itself can be achieved through various heterocyclic chemistry reactions.[6]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the SCD1 enzyme.[7][8][9] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[10][11] By inhibiting SCD1, this compound blocks the formation of these monounsaturated fatty acids, leading to an accumulation of saturated fatty acids and a decrease in the overall cellular pool of monounsaturated fatty acids.[11] This alteration in the cellular lipid composition affects membrane fluidity, lipid-based signaling pathways, and energy metabolism, ultimately impacting cell proliferation and survival, particularly in cancer cells that exhibit a high dependence on de novo lipogenesis.[12]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value (nM) | Reference(s) |
| IC50 (SCD1 Enzymatic Assay) | Mouse | 4.5 | [7][8][9] |
| Human | 26 | [7][8][9] | |
| IC50 (Cellular Desaturation Assay) | HepG2 | 6.8 - 7.9 | [8][9] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose | Route | Cmax (Plasma) | Cmax (Brain ECF) | Reference(s) |
| Rat (Sprague-Dawley) | Not Specified | Not Specified | 11,140.73 ng/g | 7.73 ng/g | [12] |
| Mouse (NSG) | 50 mg/kg | Oral | Not Reported | Not Reported | [12] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage and Schedule | Outcome | Reference(s) |
| Glioblastoma (GBM) | NSG Mice | 50 mg/kg, oral, daily | Significantly blocked tumor growth and improved survival | [12][13] |
| Melanoma | Patient-Derived Xenograft | Not Specified | Modestly impeded tumor initiation and progression | [14] |
| Akt-driven tumors | Mice | 2.5 mg/kg, oral, twice daily | Reduced mean tumor volume | [8] |
| Ras-driven tumors | Mice | 2.5 mg/kg, oral, twice daily | Reduced mean tumor volume | [8] |
Signaling Pathways
The inhibition of SCD1 by this compound has been shown to modulate key cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway. There is also evidence suggesting a connection to the PI3K/Akt/mTOR pathway.
AMPK Pathway
Inhibition of SCD1 by this compound leads to the activation of AMPK. Activated AMPK is a central regulator of cellular energy homeostasis and can inhibit anabolic processes like fatty acid synthesis while promoting catabolic processes such as fatty acid oxidation and autophagy. This activation of AMPK is a key mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell growth, proliferation, and survival.[15][16][17][18] Some studies suggest that SCD1 activity is regulated by the PI3K/Akt/mTOR pathway and that SCD1 inhibition can, in turn, affect this pathway.[11] The precise molecular mechanisms of this interplay in the context of this compound treatment are an area of ongoing investigation.
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of this compound. Specific parameters may vary based on the original developmental studies.
SCD1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the activity of the SCD1 enzyme.[19][20][21]
-
Enzyme Source: Microsomes prepared from cells or tissues overexpressing mouse or human SCD1.
-
Substrate: [14C]-Stearoyl-CoA.
-
Reaction Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing necessary cofactors such as NADH and ATP.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, reaction buffer, and varying concentrations of this compound (or vehicle control).
-
Initiate the reaction by adding the [14C]-Stearoyl-CoA substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a strong base to saponify the lipids).
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [14C]-Oleate formed using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
-
HepG2 Cellular Fatty Acid Desaturation Assay
This cell-based assay assesses the ability of this compound to inhibit SCD1 activity within a cellular context.[22][23][24]
-
Cell Line: HepG2 human hepatocellular carcinoma cells.
-
Substrate: Stable isotope-labeled fatty acid, such as [13C]-palmitic acid or [13C]-stearic acid.
-
Procedure:
-
Plate HepG2 cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a specified duration.
-
Add the stable isotope-labeled fatty acid substrate to the culture medium and incubate for several hours.
-
Wash the cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Analyze the lipid extract by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of the labeled monounsaturated fatty acid to the labeled saturated fatty acid (e.g., [13C]-palmitoleate to [13C]-palmitate).
-
Calculate the percent inhibition of desaturation at each this compound concentration and determine the IC50 value.
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[25]
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Tumor Cells: A human cancer cell line known to express high levels of SCD1.
-
Procedure:
-
Implant the tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule to the treatment group. The control group receives a vehicle control.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the data to determine the effect of this compound on tumor growth and overall survival.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of SCD1 in health and disease. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics for metabolic disorders and various types of cancer. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of SCD1 inhibition.
References
- 1. Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole | C18H17ClFN5O2 | CID 16732433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. citeab.com [citeab.com]
- 12. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. High-throughput scintillation proximity assay for stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
CAY10566: A Potent Inhibitor of Fatty Acid Synthesis and its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid synthesis is a critical metabolic pathway involved in various physiological processes, and its dysregulation is implicated in numerous diseases, including metabolic disorders and cancer. A key rate-limiting enzyme in this pathway is Stearoyl-CoA Desaturase (SCD), which catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] The primary products of SCD, oleic acid and palmitoleic acid, are essential components of membrane phospholipids, triglycerides, and cholesterol esters.[1][3] CAY10566 has emerged as a potent and selective inhibitor of SCD1, the primary isoform of SCD in humans, making it a valuable tool for studying the role of fatty acid metabolism in health and disease and a potential therapeutic agent.
Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of Stearoyl-CoA Desaturase 1 (SCD1).[4] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a double bond in stearoyl-CoA to produce the monounsaturated fatty acid oleic acid.[5] This process is a critical step in the de novo synthesis of MUFAs.[2] By inhibiting SCD1, this compound effectively blocks the conversion of saturated long-chain fatty acyl-CoAs to their monounsaturated counterparts.[4][6] This disruption of fatty acid metabolism leads to an accumulation of SFAs and a depletion of MUFAs, which can trigger a cascade of cellular events, including the induction of apoptosis in cancer cells.[7][8]
The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays, demonstrating its high potency and selectivity for SCD1.
Quantitative Data on this compound Activity
The potency of this compound as an SCD1 inhibitor has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Species/Cell Line | Substrate | IC50 Value | Reference |
| Enzymatic Assay | Mouse SCD1 | Not Specified | 4.5 nM | [4][6][9] |
| Enzymatic Assay | Human SCD1 | Not Specified | 26 nM | [4][6][9] |
| Cellular Assay | HepG2 | Heptadecanoic Acid | 7.9 nM | [6] |
| Cellular Assay | HepG2 | Palmitic Acid | 6.8 nM | [6] |
| Cellular Assay | PANC-1 | Not Specified | 142.4 nM | [10] |
Signaling Pathways and Logical Relationships
The inhibition of SCD1 by this compound initiates a series of downstream effects that impact cellular signaling and metabolism. The following diagram illustrates the mechanism of action of this compound and its consequences on fatty acid synthesis.
Caption: Mechanism of this compound action on SCD1.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols for evaluating the activity of this compound.
SCD1 Enzymatic Assay
This protocol is designed to measure the direct inhibitory effect of this compound on SCD1 enzyme activity.
Materials:
-
Microsomes from cells expressing SCD1 (e.g., mouse liver or recombinant human SCD1)
-
[14C]-Stearoyl-CoA (Substrate)
-
NADH
-
Bovine Serum Albumin (BSA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and BSA.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiate the reaction by adding the SCD1-containing microsomes.
-
Start the enzymatic reaction by adding [14C]-Stearoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% KOH in methanol).
-
Saponify the lipids by heating at 80°C.
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [14C]-Oleate formed using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cellular Assay for Fatty Acid Desaturation
This protocol assesses the ability of this compound to inhibit fatty acid desaturation in a cellular context.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
[14C]-Palmitic acid or [14C]-Stearic acid
-
This compound
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
TLC or GC-MS system
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add [14C]-labeled saturated fatty acid to the culture medium and incubate for a further period (e.g., 4-6 hours).
-
Wash the cells with PBS and harvest them.
-
Extract the total lipids from the cells.
-
Separate the fatty acid methyl esters by TLC or analyze by GC-MS.
-
Quantify the conversion of the labeled saturated fatty acid to its monounsaturated counterpart.
-
Determine the IC50 value for the inhibition of cellular fatty acid desaturation.
In Vivo Efficacy Studies
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
High-SCD expressing cancer cells (e.g., G82 glioblastoma cells)
-
This compound
-
Vehicle for oral administration (e.g., corn oil or a formulation with PEG300, Tween80, and ddH2O)[4]
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Implant the cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).[7]
-
Administer the vehicle to the control group.
-
Monitor tumor growth regularly by caliper measurements or bioluminescence imaging.[7]
-
Monitor the body weight and overall health of the mice.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a powerful research tool for elucidating the intricate role of SCD1 and fatty acid metabolism in various biological systems. Its high potency and selectivity make it an ideal candidate for further investigation as a potential therapeutic agent for diseases characterized by aberrant lipid metabolism, such as cancer and metabolic syndrome. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further understanding the multifaceted effects of this compound.
References
- 1. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mednexus.org [mednexus.org]
CAY10566: A Technical Guide to its Effects on Monounsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10566 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1][2] SCD1 is an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearic acid (18:0) and palmitic acid (16:0), respectively.[3][4] This conversion is vital for numerous cellular processes, including membrane fluidity, lipid signaling, and energy storage.[3] Dysregulation of SCD1 activity has been implicated in a range of pathologies, including metabolic diseases and cancer, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the effects of this compound on monounsaturated fatty acids, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of SCD1.[1] By binding to the enzyme, this compound blocks the desaturation of stearoyl-CoA and palmitoyl-CoA, leading to a decrease in the cellular pool of monounsaturated fatty acids and a corresponding accumulation of saturated fatty acids.[2][3] This shift in the SFA/MUFA ratio can trigger a cascade of cellular events, including endoplasmic reticulum stress, apoptosis, and alterations in membrane composition and signaling pathways.[5][6]
Quantitative Effects of this compound on Monounsaturated Fatty Acids
The inhibitory potency of this compound has been quantified in various enzymatic and cellular assays. The following tables summarize the key quantitative data on the effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference |
| SCD1 | Mouse | 4.5 nM | [1][7] |
| SCD1 | Human | 26 nM | [1][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Effect | Reference |
| HepG2 | Conversion of SFA-CoA to MUFA-CoA | 7.9 nM / 6.8 nM | Inhibition of MUFA synthesis | [1][7] |
| Infiltrating Ductal Carcinoma Tissue Explants | SCD1 Activity Index (18:1n-9/18:0) | Not specified | Dose-dependent decrease | [8] |
| PANC-1 | Free Fatty Acid Content | 71.0 nM and 142.0 nM | Significant reduction | [9] |
| Ovarian Cancer Cells (PA-1 and SKOV-3) | Desaturase Activity (C16:1n7/C16:0 and C18:1n9c/C18:0) | 20 nM | Significant reduction in ratios | [10] |
Signaling Pathways and Experimental Workflows
SCD1 Signaling Pathway
The following diagram illustrates the central role of SCD1 in fatty acid metabolism and the mechanism of action for this compound.
Caption: this compound inhibits SCD1, blocking MUFA synthesis.
Experimental Workflow: Assessing the Effect of this compound on Cellular Fatty Acid Profiles
The following diagram outlines a typical experimental workflow to determine the impact of this compound on the fatty acid composition of cells.
Caption: Workflow for analyzing this compound's effect on fatty acids.
Experimental Protocols
Protocol 1: Determination of Cellular Fatty Acid Composition by Gas Chromatography
This protocol is adapted from methodologies described for analyzing fatty acid profiles in cell culture experiments.[8]
1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2, PANC-1) in appropriate culture vessels and media. b. Allow cells to reach a desired confluency (e.g., 70-80%). c. Prepare stock solutions of this compound in a suitable solvent, such as DMSO.[1] d. Treat cells with varying concentrations of this compound or vehicle control (DMSO). e. Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).[8]
2. Lipid Extraction: a. After incubation, wash the cells with phosphate-buffered saline (PBS). b. Harvest the cells by scraping or trypsinization. c. Pellet the cells by centrifugation. d. Extract total lipids from the cell pellet using a chloroform:methanol mixture (e.g., 2:1 v/v), a modification of the Folch method.
3. Fatty Acid Methyl Ester (FAME) Preparation: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Transesterify the fatty acids to their methyl esters by adding a reagent such as 14% boron trifluoride in methanol and heating at 100°C for 1 hour.
4. Gas Chromatography (GC) Analysis: a. Extract the FAMEs with a nonpolar solvent like hexane. b. Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for FAME separation). c. Identify individual fatty acid methyl esters by comparing their retention times with those of known standards. d. Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.
Protocol 2: Cell Viability Assay
This protocol is based on the use of MTT or SRB assays to assess the cytotoxic effects of this compound.[9][11]
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density. b. Allow the cells to attach and grow for 24 hours.
2. Compound Treatment: a. Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). b. Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. Viability Measurement (MTT Assay Example): a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). c. Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the roles of SCD1 and monounsaturated fatty acids in various biological processes. Its high potency and selectivity allow for the precise modulation of the cellular SFA/MUFA ratio, providing insights into the downstream consequences of SCD1 inhibition. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of metabolism, oncology, and other areas where lipid homeostasis is a key factor. Further research into the in vivo efficacy and safety of this compound and other SCD1 inhibitors is warranted to explore their full therapeutic potential.[3][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mednexus.org [mednexus.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preliminary Studies on CAY10566: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). The information presented herein is intended to support further investigation and drug development efforts by consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets SCD1, a critical enzyme in lipid metabolism. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This alteration in the cellular lipid profile has been shown to induce a variety of downstream effects, including the activation of stress pathways and the inhibition of cancer cell proliferation and tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
| Parameter | Species | Assay System | Value (IC50) | Reference |
| SCD1 Inhibition | Mouse | Enzymatic Assay | 4.5 nM | [1] |
| SCD1 Inhibition | Human | Enzymatic Assay | 26 nM | [1] |
| Conversion of Heptadecanoic Acid | Human | HepG2 Cells | 7.9 nM | [1] |
| Conversion of Palmitic Acid | Human | HepG2 Cells | 6.8 nM | [1] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| Swiss 3T3 | Proliferation | Cell Growth | 0.0001-10 µM | Concentration-dependent decrease | [2] |
| PANC-1 | Viability | Cell Viability | 142.40 nM (IC50) | Reduction in viability | [3] |
| PANC-1 | Apoptosis | Apoptosis Induction | 2 µM | Significant increase | [3] |
| HepG2 | Viability | Cell Viability | ~6 µM (IC50) | Reduction in viability | [2] |
Table 2: Cellular Effects of this compound
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | Akt-driven tumors | 2.5 mg/kg, orally, twice daily | Reduced tumor volume | [4] |
| Mouse Xenograft | Ras-driven tumors | 2.5 mg/kg, orally, twice daily | Reduced tumor volume | [4] |
| Mouse Orthotopic Xenograft | Glioblastoma (G82) | 50 mg/kg, orally, twice daily | Blocked tumor growth, improved survival | [5] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for the assessment of this compound's effect on the viability of HepG2 human hepatocellular carcinoma cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3.5 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Cover the plate with aluminum foil and agitate on an orbital shaker for 15 minutes. Read the absorbance at 590 nm with a reference wavelength of 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of cancer.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line (e.g., PANC-1, LNCaP)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 90% Corn Oil or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation. For oral administration, a common vehicle is corn oil with 10% DMSO.[2] Administer this compound orally via gavage at the desired dose (e.g., 2.5 mg/kg or 50 mg/kg) twice daily.[4][5] The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Western Blot Analysis of Phosphorylated AMPK and AKT
This protocol describes the detection of phosphorylated (activated) forms of AMPK and AKT in cells treated with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-AMPKα and anti-phospho-Akt) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total AMPK and total Akt, the membrane can be stripped and re-probed with the respective total protein antibodies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound.
Caption: this compound inhibits SCD1, leading to AMPK activation and reduced lipogenesis.
Caption: The PI3K/AKT/mTOR pathway upregulates SCD1, a process targeted by this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
CAY10566: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2][3] SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules.[4][5] Inhibition of SCD1 with this compound has been shown to impact cell proliferation, induce apoptosis, and modulate key signaling pathways in various cancer cell lines, making it a valuable tool for in vitro research in oncology and metabolic diseases.[6][7]
This document provides detailed protocols and application notes for the use of this compound in in vitro cell culture experiments.
Data Presentation
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across different assays and cell lines.
Table 1: IC50 Values for this compound
| Target | Species | Assay Type | IC50 Value | Reference |
| SCD1 | Mouse | Enzymatic Assay | 4.5 nM | [1][2] |
| SCD1 | Human | Enzymatic Assay | 26 nM | [1][2] |
| Fatty Acid Desaturation | Human (HepG2 cells) | Cellular Assay | 6.8 - 7.9 nM | [2][3] |
| Cell Viability | Human (PANC-1 cells) | MTT Assay (120h) | 142.4 nM | [8] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Swiss 3T3 | Proliferation Assay | 0.0001 - 10 µM | Concentration-dependent decrease in cell proliferation | [2] |
| WiDr | Cell Viability | 20 µM | Decreased cell viability | [6] |
| WiDr | Spheroid Formation | 20 µM | Inhibition of spheroid formation | [6] |
| PANC-1 | Cell Viability (with Gemcitabine) | 71.0 nM | Significant decrease in cell viability compared to this compound alone | [8] |
| 4T1 (co-cultured with CD8+ T cells) | Apoptosis Assay | 1 µM | Increased cancer cell apoptosis | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (Cayman Chemical or other supplier)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Adherent cancer cell line of interest (e.g., PANC-1, HepG2, WiDr)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.5%).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the treatment wells) and wells with medium only (no cells) as a blank.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 120 hours).[6][8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of SCD1 Inhibition by this compound
Caption: this compound inhibits SCD1, blocking MUFA synthesis and affecting downstream pathways.
Experimental Workflow for In Vitro this compound Studies
Caption: A typical workflow for in vitro experiments using the SCD1 inhibitor this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Stearoyl-CoA Desaturase-1 Activity Suppressed SREBP Signaling in Colon Cancer Cells and Their Spheroid Growth [mdpi.com]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. Stearoyl-CoA desaturase in CD4+ T cells suppresses tumor growth through activation of the CXCR3/CXCL11 axis in CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10566 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), in preclinical mouse models. This compound is an orally bioavailable compound that has demonstrated efficacy in various disease models, including oncology, metabolic disorders, and inflammatory conditions. This document outlines its mechanism of action, summarizes key quantitative data from in vivo studies, and offers detailed experimental protocols and visualizations to facilitate the design and execution of future research.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs) like stearate and palmitate.[3] This conversion is vital for the synthesis of complex lipids such as triglycerides and phospholipids, which are essential components of cellular membranes and play roles in signaling and energy storage.[4][5]
By blocking SCD1, this compound disrupts lipid homeostasis, leading to an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA/MUFA ratio can induce cellular stress, including endoplasmic reticulum (ER) stress and apoptosis, and modulate key signaling pathways involved in cell growth, proliferation, and metabolism.[4][6] this compound is a potent inhibitor with IC50 values of 4.5 nM and 26 nM in mouse and human enzymatic assays, respectively.[1][2][7]
Caption: this compound inhibits the SCD1-mediated conversion of SFAs to MUFAs.
Applications in Preclinical Mouse Models
This compound has been successfully employed in a variety of mouse models to investigate its therapeutic potential.
-
Oncology: In cancer models, SCD1 inhibition by this compound has been shown to suppress tumor growth and prolong survival.[6] It has demonstrated efficacy in glioblastoma, ovarian cancer, and melanoma models by inducing cancer cell apoptosis and ferroptosis.[4][6][8] It can be used as a monotherapy or in combination with standard-of-care agents like temozolomide (TMZ).[4]
-
Metabolic Diseases: this compound has been used to study non-alcoholic fatty liver disease (NAFLD) and obesity. In mice fed a high-fat diet, the inhibitor was shown to ameliorate hepatic steatosis and reduce lipid accumulation in the liver.[9][10] The mechanism involves the activation of AMPK-mediated lipophagy.[9][10]
-
Inflammatory and Autoimmune Diseases: In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis, this compound treatment reduced disease severity, delayed onset, and attenuated neuroinflammation.[11] Studies have also suggested a role for SCD1 inhibition in mitigating colitis.[12]
-
Neurodegenerative Diseases: Research indicates that inhibiting SCD1 with this compound can ameliorate alpha-synuclein cytotoxicity, suggesting a potential therapeutic avenue for Parkinson's disease.[7][13]
Quantitative Data Summary
The following table summarizes dosages and significant findings from various in vivo studies using this compound in mouse models.
| Mouse Model (Strain, Disease) | This compound Dosage | Administration Route | Treatment Duration | Key Outcomes |
| Glioblastoma (NSG Mice) | 50 mg/kg, twice daily (with weekend breaks) | Oral Gavage | Until endpoint | Significantly blocked tumor growth and improved survival.[4][14] |
| NAFLD (C57BL/6 Mice on HFD) | 7.5 mg/kg, once every three days | Intraperitoneal Injection | 14 weeks | Decreased hepatic steatosis and lipid droplet accumulation.[10] |
| Akt-Driven Tumors | 2.5 mg/kg, twice daily | Oral Gavage | 13-14 days | Reduced mean tumor volume.[2][15][16] |
| Ovarian Cancer (Xenograft) | Not specified | Not specified | Not specified | Suppressed tumor formation.[6] |
| Melanoma Lung Metastasis | Not specified | Not specified | Not specified | Decreased lung metastasis and prolonged survival.[6] |
| EAE (Autoimmunity) | Not specified | Not specified | Not specified | Reduced disease severity and incidence.[11] |
Key Signaling Pathways
SCD1 inhibition by this compound impacts multiple downstream signaling pathways that are crucial for cell survival and metabolism. The alteration of membrane lipid composition and the accumulation of SFAs trigger cellular responses that can be therapeutically exploited.
Caption: Key signaling pathways modulated by SCD1 inhibition with this compound.
Experimental Protocols
Here we provide detailed protocols for two common applications of this compound in mouse models.
Protocol 1: Glioblastoma (GBM) Orthotopic Xenograft Model
Objective: To evaluate the efficacy of this compound as a single agent in reducing tumor growth and improving survival in a mouse model of GBM.[4]
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Corn Oil)[1]
-
Immunocompromised mice (e.g., NSG mice)
-
Luciferase-expressing human GBM cells (e.g., G82)[4]
-
Stereotactic surgery equipment
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For oral gavage, a final formulation can be made by mixing the DMSO stock with corn oil. For example, a 9 mg/ml solution can be made by adding 50 μL of a DMSO stock to 950 μL of corn oil.[1] Prepare fresh daily.
-
Tumor Cell Implantation: Anesthetize mice and intracranially implant luciferase-expressing GBM cells using a stereotactic apparatus.
-
Tumor Growth Monitoring: Allow tumors to establish for approximately 3 days post-implantation.[4] Monitor tumor growth via bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Treatment Initiation: Once tumors are established, randomize mice into two groups: Vehicle control and this compound treatment.
-
Drug Administration: Administer this compound at 50 mg/kg via oral gavage, twice daily, Monday through Friday (with a break on weekends).[4] Administer an equivalent volume of vehicle to the control group.
-
Monitoring: Monitor mouse body weight and general health daily.[4] Perform bioluminescence imaging weekly to track tumor burden.[4][14]
-
Endpoint Analysis: Continue treatment until mice reach a predetermined humane endpoint (e.g., significant weight loss, neurological symptoms).
Protocol 2: High-Fat Diet (HFD)-Induced NAFLD Model
Objective: To assess the ability of this compound to ameliorate hepatic steatosis in a diet-induced mouse model of NAFLD.[10]
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with minimal DMSO/Tween 80 for solubility)
-
C57BL/6 mice (6 weeks old)
-
Normal chow diet (NCD) and High-Fat Diet (HFD)
-
Equipment for blood collection and tissue harvesting
-
Oil Red O stain, H&E stain
Procedure:
-
This compound Formulation: Prepare a solution of this compound suitable for intraperitoneal (IP) injection. Ensure the final concentration of solvents like DMSO is minimal to avoid toxicity.
-
Dietary Induction: Acclimate mice for one week. Divide mice into three groups:
-
Group 1: NCD + Vehicle (n=10)
-
Group 2: HFD + Vehicle (n=10)
-
Group 3: HFD + this compound (n=10)
-
-
Treatment: Feed mice their respective diets for 14 weeks.[10] For Group 3, administer this compound at 7.5 mg/kg via IP injection once every three days for the entire 14-week period.[10] Administer vehicle to Groups 1 and 2 on the same schedule.
-
Monitoring: Measure body weights weekly.[10]
-
Endpoint Analysis: At the end of 14 weeks, fast mice overnight and then sacrifice.
-
Blood Analysis: Collect blood via cardiac puncture to measure serum levels of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).[10]
-
Liver Analysis: Harvest the liver and weigh it.
-
Histology: Fix a portion of the liver in formalin for H&E staining to assess steatosis. Embed another portion in OCT compound and freeze for Oil Red O staining to visualize lipid droplets.[10]
-
Western Blot/PCR: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of protein (e.g., AMPK, SCD1) and gene expression levels.[9]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting an in vivo study with this compound.
Caption: A generalized workflow for in vivo studies using this compound.
Conclusion
This compound is a valuable research tool for investigating the role of SCD1 and lipid metabolism in various pathological states. Its oral bioavailability and proven efficacy in multiple mouse models make it a strong candidate for preclinical studies. Proper experimental design, including appropriate formulation, dosing regimen, and selection of endpoints, is critical for obtaining robust and reproducible results. These notes provide a foundational framework to guide researchers in effectively utilizing this compound in their in vivo experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loss of stearoyl–CoA desaturase-1 function protects mice against adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 11. Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics Reveals that Hepatic Stearoyl-CoA Desaturase 1 Downregulation Exacerbates Inflammation and Acute Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. This compound | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
Application Notes and Protocols for CAY10566 in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] SCD1 is implicated in various cellular processes, including membrane fluidity, signaling, and energy storage.[3][4] Upregulation of SCD1 has been observed in numerous cancers, correlating with tumor growth, metastasis, and resistance to therapy.[3][5] Inhibition of SCD1 by this compound presents a promising therapeutic strategy by disrupting lipid metabolism in cancer cells, leading to reduced proliferation and induction of apoptosis.[5][6] These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, summarizing key experimental parameters and providing detailed protocols to guide researchers in their study design.
Mechanism of Action
This compound selectively inhibits SCD1, thereby blocking the conversion of saturated fatty acids (e.g., palmitoyl-CoA and stearoyl-CoA) into monounsaturated fatty acids (e.g., palmitoleoyl-CoA and oleoyl-CoA).[1][2] This disruption of de novo monounsaturated fatty acid synthesis leads to an accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptotic cell death in cancer cells.[3] The inhibition of SCD1 can also impact cellular membrane composition and fluidity, affecting signaling pathways crucial for cancer cell survival and proliferation.[7]
References
- 1. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CAY10566 Stock Solution Preparation
Introduction
CAY10566 is a potent, selective, and orally bioavailable inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated long-chain fatty acyl-CoAs into monounsaturated fatty acyl-CoAs, which are essential components of cell membranes and signaling molecules.[3][4] The inhibition of SCD1 by this compound has been shown to impact lipid homeostasis, cell proliferation, and has demonstrated therapeutic potential in models of cancer and metabolic diseases.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in research and drug development applications.
Physicochemical Properties
This compound is supplied as a white to yellow crystalline solid.[6][7] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 389.81 g/mol | [1][6] |
| Molecular Formula | C₁₈H₁₇ClFN₅O₂ | [1][6] |
| Purity | ≥98% | [3][7] |
| CAS Number | 944808-88-2 | [1][6] |
Solubility Data
The solubility of this compound varies significantly across different solvents. It is crucial to select the appropriate solvent for your experimental needs. For aqueous-based assays, a stock solution in an organic solvent must first be prepared.
| Solvent | Solubility | Notes | Reference |
| DMSO | 10 - 78 mg/mL (approx. 25 - 200 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] | [1][3][7] |
| Dimethylformamide (DMF) | ~20 mg/mL | Can be used as an intermediate solvent for aqueous dilutions.[7] | [3][7][8] |
| Ethanol | ~0.15 mg/mL | Sparingly soluble. | [3][7][8] |
| Water | Insoluble | Not suitable for direct dissolution. | [1] |
| DMF:PBS (pH 7.2) (1:5) | ~0.15 mg/mL | For aqueous buffers, dissolve in DMF first, then dilute.[7] | [3][7] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil. | [6] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [6] |
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability | Notes | Reference |
| Solid Powder | -20°C | ≥ 4 years | Store desiccated. | [3][7] |
| In Solvent | -80°C | ~1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] | [1][9] |
| In Solvent | -20°C | ~6 months | [6] | |
| Aqueous Solution | Room Temperature | ≤ 1 day | Not recommended for storage. Prepare fresh daily. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which is suitable for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vial
-
Vortex mixer and/or sonicator
-
Sterile, RNase/DNase-free polypropylene cryovials for aliquoting
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.898 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 389.81 g/mol = 0.003898 g = 3.898 mg
-
-
Dissolution: Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.[6][9] Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[1][9]
Caption: this compound inhibits SCD1, blocking monounsaturated fatty acid synthesis.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. [3]It should be considered a hazardous material. [7]Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | SCD1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
CAY10566 Application Notes: Solubility, Protocols, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of CAY10566, a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), and protocols for its use in research settings. This compound is a valuable tool for studying the role of lipid metabolism in various physiological and pathological processes, including cancer.[1][2][3]
Solubility Data
This compound is a crystalline solid that is soluble in several organic solvents but sparingly soluble in aqueous solutions.[4] The solubility of this compound can vary between suppliers and batches. It is recommended to use fresh DMSO for preparing stock solutions, as moisture can reduce solubility.[1] For some applications, sonication may be recommended to aid dissolution.[5]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molarity (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | 10 | - | [4][6] |
| Dimethyl Sulfoxide (DMSO) | 78 | 200.09 | [1] |
| Dimethyl Sulfoxide (DMSO) | 24 | 61.57 | [5] |
| Dimethylformamide (DMF) | 20 | - | [4][6] |
| Ethanol | 0.15 | - | [4][6] |
| Water | Insoluble | - | [1] |
| DMF:PBS (pH 7.2) (1:5) | 0.15 | - | [4][6] |
Experimental Protocols
Below are protocols for preparing this compound solutions for in vitro and in vivo studies. When preparing solutions, it is best practice to add solvents sequentially and ensure the solution is clear before adding the next solvent.[3]
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or for the preparation of formulations for in vivo studies.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound, which has a molecular weight of 389.8 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the solution to aid dissolution.[5]
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[7]
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the dilution of a DMSO stock solution into an aqueous cell culture medium. Note that high concentrations of this compound in aqueous media may lead to precipitation.[8]
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Add the diluted this compound solution to the cells. If precipitation is observed upon dilution in the aqueous medium, sterile filtration using a 0.22 µm filter may be considered to remove insoluble particles.[8]
Protocol 3: Preparation of this compound for In Vivo Oral Administration
This protocol provides an example of a formulation for the oral administration of this compound in mice.[1][5][7]
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile tubes
Procedure for a PEG300/Tween-80 Formulation: [5][7]
-
Prepare a working solution by adding the required volume of the this compound DMSO stock solution to a tube.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final desired volume and mix thoroughly.
-
For example, to prepare a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[7] This yields a clear solution of approximately 2.08 mg/mL.[7]
Procedure for a Corn Oil Formulation: [1][7]
-
Prepare a working solution by adding the required volume of the this compound DMSO stock solution to a tube.
-
Add corn oil to reach the final desired volume and mix thoroughly to create a homogenous suspension.
-
For example, to prepare a 1 mL working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly.[7]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2][4] The inhibition of SCD1 by this compound leads to a decrease in the cellular pool of MUFAs, which can have significant downstream effects on cancer cells, including the inhibition of proliferation and induction of apoptosis.[2][9] In some cancer models, SCD1 inhibition has been shown to suppress signaling pathways such as the Akt/mTOR pathway.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for CAY10566 in Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Emerging evidence highlights the critical role of lipid metabolism in the survival, self-renewal, and tumorigenicity of cancer stem cells (CSCs). CSCs often exhibit a higher ratio of MUFAs to SFAs, contributing to membrane fluidity and signaling pathways essential for maintaining their stem-like properties.[3][4] By inhibiting SCD1, this compound disrupts this lipid balance, offering a targeted approach to eradicate the CSC population, which is often resistant to conventional therapies and responsible for tumor recurrence and metastasis.[3][5] These application notes provide a comprehensive overview of this compound's effects on CSCs and detailed protocols for its use in key in vitro assays.
Mechanism of Action
This compound exerts its anti-cancer stem cell effects by inhibiting the enzymatic activity of SCD1. This leads to a decrease in the production of MUFAs, altering the lipid composition of cellular membranes and disrupting downstream signaling pathways crucial for CSC maintenance. Key affected pathways include:
-
Wnt/β-catenin Signaling: The production of MUFAs is linked to the proper acylation and signaling of Wnt ligands. Inhibition of SCD1 can disrupt this pathway, which is fundamental for CSC self-renewal.[1][3]
-
Hippo-YAP Signaling: SCD1 activity has been associated with the activation of the transcriptional co-activators YAP and TAZ, which are critical for the spheroid formation and survival of lung cancer stem cells.[3]
-
SREBP Signaling: Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipid homeostasis. Inhibition of SCD1 can suppress SREBP signaling, impacting lipid and cholesterol metabolism in cancer cells.[6]
-
NF-κB Signaling: A positive feedback loop has been identified between NF-κB signaling and SCD1, which regulates the CSC phenotype. This compound has been shown to downregulate NF-κB.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines and enzymatic assays.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Enzymatic Assay) | Mouse SCD1 | 4.5 nM | [1][2] |
| Human SCD1 | 26 nM | [1][2] | |
| IC50 (Cell-Based Assay) | HepG2 (SFA to MUFA conversion) | 6.8 - 7.9 nM | [2] |
| WiDr (Colon Cancer, Monolayer) | ~20 µM (Significant viability decrease) | [6] | |
| Pancreatic Cancer (PANC-1) | 142.4 nM | [7] | |
| Ovarian Cancer (PA-1, SKOV-3) | Effective at 5-100 nM | [8] | |
| Effect on Spheroid Formation | Colon CSCs (HCT116) | Inhibition of spheroid formation | [3][4] |
| Ovarian CSCs | Reduction in sphere-forming efficiency | ||
| Lung CSCs | Reduction in sphere-forming efficiency | ||
| In Vivo Efficacy | Glioma Stem-like Xenograft | Suppressed tumor growth and prolonged survival | [2] |
| Ovarian CSC Xenograft | Suppressed tumor formation | [2] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits SCD1, disrupting MUFA synthesis and key CSC signaling pathways.
Caption: General workflow for investigating this compound's effects on cancer stem cells.
Experimental Protocols
Spheroid Formation Assay
This assay assesses the ability of cancer stem cells to form three-dimensional spheroids in non-adherent conditions, a key characteristic of self-renewal.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Serum-free spheroid medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF)
-
Ultra-low attachment plates (e.g., Corning® Costar®)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Protocol:
-
Cell Preparation:
-
Culture cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free spheroid medium and perform a cell count to determine viability.
-
-
Seeding:
-
Prepare a single-cell suspension in spheroid medium.
-
Seed cells into ultra-low attachment 96-well plates at a density of 1,000 to 5,000 cells per well in a final volume of 100 µL. The optimal seeding density should be determined empirically for each cell line.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in spheroid medium. A suggested starting concentration range is 10 nM to 50 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Add the this compound dilutions or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.
-
Monitor spheroid formation every 2-3 days using a microscope.
-
-
Analysis:
-
After the incubation period, capture images of the spheroids in each well.
-
Quantify the number and size (diameter or volume) of spheroids per well using imaging software (e.g., ImageJ).
-
The effect of this compound is determined by the reduction in the number and/or size of spheroids compared to the vehicle control.
-
ALDH Activity Assay using Flow Cytometry
This protocol measures the activity of aldehyde dehydrogenase (ALDH), a functional marker for cancer stem cells in various tumors.
Materials:
-
Cancer cells (monolayer or from spheroids)
-
This compound
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
ALDEFLUOR™ Assay Buffer
-
ALDEFLUOR™ DEAB Reagent (control)
-
Propidium Iodide (PI) for dead cell exclusion
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment:
-
Treat cancer cells with various concentrations of this compound (e.g., 100 nM to 20 µM) or a DMSO vehicle control for 24-72 hours.
-
Harvest the cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
-
ALDEFLUOR™ Staining:
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add the ALDH inhibitor DEAB. This will be used to set the gate for the ALDH-positive population.
-
Add the activated ALDEFLUOR™ substrate to both the "test" and "control" tubes.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ Assay Buffer.
-
Add PI to each tube just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.
-
Quantify the percentage of ALDH+ cells in the this compound-treated samples compared to the vehicle control.
-
Western Blotting for Stemness Markers
This protocol is for detecting the expression levels of key cancer stem cell transcription factors, such as SOX2 and Oct4, following treatment with this compound.
Materials:
-
Cancer cells treated with this compound and controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SOX2, anti-Oct4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the this compound-treated and control cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SOX2 or anti-Oct4) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in SOX2 or Oct4 expression in response to this compound treatment.
-
References
- 1. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 2. stemcell.com [stemcell.com]
- 3. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]
- 6. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OCT4 and SOX2 Specific Cytotoxic T Cells Exhibit Not Only Good Efficiency but Also Synergize PD-1 Inhibitor (Nivolumab) in Treating Breast Cancer Stem-Like Cells and Drug-Resistant Breast Cancer Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ferroptosis with CAY10566
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. This pathway has emerged as a promising target for therapeutic intervention in various diseases, including cancer. CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids.[1] Inhibition of SCD1 by this compound has been demonstrated to induce ferroptosis in cancer cells, making it a valuable tool for studying this cell death modality.[1][2]
These application notes provide detailed protocols and supporting data for utilizing this compound to induce and study ferroptosis in a research setting.
Mechanism of Action
This compound inhibits SCD1, which catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids (MUFAs).[1] This inhibition leads to a decrease in the cellular pool of MUFAs and a reduction in the synthesis of the endogenous lipophilic antioxidant, Coenzyme Q10 (CoQ10).[1][2][3] The depletion of CoQ10 and the altered lipid composition of cellular membranes render cells more susceptible to lipid peroxidation, a key event in the execution of ferroptosis.[1][2] Consequently, treatment with this compound can trigger both ferroptosis and apoptosis.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Inducing Cell Death
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| OVCAR4 | Ovarian | 1 | 72 | Reduced cell viability, increased cell death | [4] |
| FT-t | Ovarian Cancer Stem Cells | 1 | 72 | Reduced cell viability, increased cell death | [4] |
| OVCAR-4 | Ovarian | 5 | 48-72 | Increased cell death, rescued by Ferrostatin-1 | [5] |
| HepG2 | Liver | ~6 (IC50) | 20 days (for clonogenic) | Reduced cell viability and survival | [6] |
| OVCA433 | Ovarian | 0.005 | 24 | Increased mitochondrial ROS | [7] |
Table 2: Synergistic Effects of this compound with Ferroptosis Inducers
| Cell Line | This compound Concentration (µM) | Co-treatment Agent | Effect | Reference |
| FT-t | 1 | RSL3 (2 µM) | Potentiated RSL3-induced cytotoxicity | [4] |
| OVCAR-4 | 1 | RSL3 (1 µM) | Potentiated RSL3-induced cytotoxicity | [4] |
| COV362 | 1 | RSL3 (5 µM) | Potentiated RSL3-induced cytotoxicity | [4] |
| KYSE70 | 0.25 | Radiation (6 Gy) | Enhanced radiation-induced ferroptosis | [8] |
| KYSE410 | 0.25 | Radiation (6 Gy) | Enhanced radiation-induced ferroptosis | [8] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis in Cell Culture with this compound
This protocol describes the general procedure for inducing ferroptosis in adherent cancer cell lines using this compound.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-4, HepG2)
-
Complete cell culture medium
-
This compound (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Ferrostatin-1 (Fer-1) (optional, as a ferroptosis inhibitor control)
-
Oleic acid (optional, as a rescue agent)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the overnight culture medium and add the medium containing this compound or vehicle control to the respective wells.
-
For control experiments, co-treat cells with this compound and the ferroptosis inhibitor Ferrostatin-1 (e.g., 5 µM) or the SCD1 product oleic acid (e.g., 80 µM).[5]
-
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).[4][5]
-
Assessment of Cell Viability: Proceed to assess cell viability using a suitable method, such as the Calcein-AM assay (Protocol 2).
Protocol 2: Assessment of Cell Viability using Calcein-AM
This protocol measures the viability of cells following treatment with this compound.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
Calcein-AM solution (e.g., Millipore)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare Calcein-AM working solution according to the manufacturer's instructions.
-
Staining: Remove the treatment medium from the 96-well plate and wash the cells once with PBS.
-
Add the Calcein-AM working solution to each well and incubate at 37°C for 30 minutes.
-
Measurement: Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 3: Detection of Lipid Peroxidation using C11-BODIPY 581/591
This protocol is for the detection of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Treated cells in a suitable culture vessel (e.g., 96-well plate, chamber slide)
-
C11-BODIPY 581/591 (e.g., Thermo Fisher Scientific)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: After treatment with this compound, remove the culture medium and wash the cells once with HBSS.
-
Add fresh culture medium containing C11-BODIPY 581/591 (final concentration of 1-5 µM) to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells twice with HBSS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Add fresh HBSS to the wells and immediately image the cells. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. An increase in the green-to-red fluorescence intensity ratio indicates lipid peroxidation.
-
Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel indicates lipid peroxidation.
-
-
Data Analysis: Quantify the fluorescence intensity of both channels and calculate the ratio of oxidized to reduced probe to determine the extent of lipid peroxidation.
Visualization of Signaling Pathways and Workflows
Caption: this compound-induced ferroptosis signaling pathway.
Caption: Experimental workflow for studying ferroptosis with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oipub.com [oipub.com]
- 3. Stearoyl-CoA Desaturase 1 Protects Ovarian Cancer Cells from Ferroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thno.org [thno.org]
- 8. Targeting stearoyl-coa desaturase enhances radiation induced ferroptosis and immunogenic cell death in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
CAY10566 in Combination Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10566 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] SCD1 is overexpressed in numerous cancers and is associated with aggressive disease and poor patient outcomes.[3] Its inhibition disrupts cancer cell metabolism, leading to reduced proliferation, induction of apoptosis, and suppression of tumor growth.[4][5] These application notes provide a comprehensive overview of the use of this compound in combination with other cancer therapies, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting SCD1, which catalyzes the conversion of SFAs like stearoyl-CoA and palmitoyl-CoA into MUFAs such as oleoyl-CoA and palmitoleoyl-CoA, respectively.[1][6] This inhibition leads to an accumulation of SFAs, inducing cellular stress and apoptosis.[1] The disruption of MUFA synthesis affects membrane fluidity and signaling pathways dependent on lipid composition.[4][7] this compound has demonstrated efficacy in various cancer models, including pancreatic cancer, glioblastoma, and melanoma.[1][8]
Combination Therapy Rationale
The metabolic reprogramming induced by this compound can sensitize cancer cells to conventional chemotherapies and targeted agents. Combining this compound with other therapies can lead to synergistic or additive effects, potentially overcoming drug resistance and improving therapeutic outcomes.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating this compound in combination with other cancer therapies.
Table 1: In Vitro Efficacy of this compound in Combination with Gemcitabine in Pancreatic Cancer Cells (PANC-1) [8][9]
| Treatment | Concentration | Incubation Time (hours) | Cell Viability Reduction (%) |
| This compound | 71.0 nM | 120 | Significant reduction vs. control |
| This compound | 142.0 nM | 120 | Significant reduction vs. control |
| Gemcitabine | 13 nM | 120 | Significant reduction vs. control |
| Gemcitabine + this compound | 13 nM + 71.0 nM | 120 | Significantly greater reduction than either agent alone |
| Gemcitabine + this compound | 13 nM + 142.0 nM | 120 | Significantly greater reduction than either agent alone |
Table 2: In Vivo Efficacy of this compound in Combination with Temozolomide (TMZ) in a Glioblastoma (GBM) Mouse Model [1]
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle | - | - |
| This compound | 50 mg/kg, oral | Reduced tumor burden, extended survival |
| TMZ | - | - |
| TMZ + this compound | - | Improved survival relative to TMZ alone |
Signaling Pathways
The efficacy of this compound, particularly in combination therapies, is linked to its modulation of key signaling pathways involved in cancer cell proliferation, survival, and metabolism.
Figure 1: Simplified signaling pathway showing the role of SCD1 and the inhibitory action of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the effect of this compound in combination with gemcitabine on pancreatic cancer cell viability.[8][9]
Materials:
-
PANC-1 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Gemcitabine
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PANC-1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum-starve the cells for 12 hours to deplete exogenous fatty acids.
-
Treat the cells with various concentrations of this compound (e.g., 35.5, 71.0, and 142.0 nM), gemcitabine (e.g., 13 nM), or a combination of both in a reduced serum medium (2% FBS). Include a vehicle control (DMSO).
-
Incubate the plates for 120 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: Workflow for the MTT-based cell viability assay.
In Vivo Tumor Xenograft Study
This generalized protocol is based on the methodology described for evaluating this compound in combination with TMZ in a glioblastoma mouse model.[1]
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Glioblastoma cells (e.g., G82) engineered to express luciferase
-
This compound (formulated for oral administration)
-
Temozolomide (TMZ)
-
Luciferin
-
In vivo imaging system
Procedure:
-
Implant luciferase-expressing glioblastoma cells into the cortex of the mice.
-
Monitor tumor growth by bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment groups: Vehicle, this compound alone, TMZ alone, and this compound + TMZ.
-
Administer this compound orally (e.g., 50 mg/kg) according to the dosing schedule.
-
Administer TMZ according to its established protocol.
-
Monitor tumor growth regularly using bioluminescence imaging by injecting luciferin and quantifying the total flux.
-
Monitor mouse body weight and overall health throughout the study.
-
Record survival data and plot Kaplan-Meier survival curves.
-
At the end of the study, tumors can be harvested for further analysis (e.g., immunohistochemistry for apoptosis markers).
Figure 3: Workflow for the in vivo tumor xenograft study.
Conclusion
This compound, as a selective SCD1 inhibitor, presents a promising therapeutic strategy in oncology, particularly when used in combination with other anticancer agents. The provided data and protocols offer a foundation for researchers to further explore the synergistic potential of this compound in various cancer contexts. Future investigations should focus on elucidating the precise mechanisms of synergy, identifying biomarkers for patient selection, and evaluating long-term efficacy and safety in more complex preclinical models.
References
- 1. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mednexus.org [mednexus.org]
- 9. mednexus.org [mednexus.org]
CAY10566: Application Notes and Protocols for Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CAY10566, a potent and specific inhibitor of Stearoyl-CoA Desaturase (SCD), in preclinical models of Parkinson's disease (PD). The information presented herein is intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of SCD inhibition in PD and related synucleinopathies.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies.[1][2] Emerging evidence implicates lipid metabolism dysregulation in the pathogenesis of PD.[3] Stearoyl-CoA desaturase (SCD) is a key enzyme in the synthesis of monounsaturated fatty acids (MUFAs), such as oleic acid, from saturated fatty acids (SFAs).[1][2] Inhibition of SCD has been shown to decrease α-synuclein accumulation and toxicity, making it a promising therapeutic target for PD.[1][2] this compound is a small molecule inhibitor of SCD that has been utilized in various in vitro models to explore the link between lipid metabolism and α-synuclein pathology.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of SCD. This leads to a decrease in the cellular levels of MUFAs and a corresponding increase in SFAs. This shift in the fatty acid profile is believed to mitigate α-synuclein-associated pathology through several mechanisms.[4] Firstly, it may reduce the propensity of α-synuclein to aggregate, as MUFAs have been shown to promote its accumulation.[1][2] Secondly, altering the lipid composition of cellular membranes may interfere with the pathogenic interactions of α-synuclein with these membranes.[4] Furthermore, SCD inhibition has been shown to protect against α-synuclein-induced neurotoxicity in human iPSC-derived cortical neurons.[4]
Caption: Proposed mechanism of action of this compound in Parkinson's disease models.
Data Presentation
In Vitro Studies Utilizing this compound
| Model System | This compound Concentration | Treatment Duration | Key Findings |
| Patient-derived 3D cortical neurospheres (A53T and SNCA triplication) | 0.3 µM | 2 weeks | Reversed abnormal fatty acid profiles and reduced pathogenic α-synuclein levels.[5] |
| M17D neuroblastoma cells with inducible αS-3K::YFP expression | 1, 5, or 10 µM | 24 hours | Dose-dependent reduction in pre-existing α-synuclein inclusions.[6] |
| Human iPSC-derived cortical neurons | Not specified | Not specified | Pharmacological inhibition of SCD1 with this compound protects from α-synuclein toxicity.[4] |
Effects of this compound on Key Biomarkers in a Parkinson's Disease Model
| Biomarker | Model System | Treatment | Observed Effect |
| Phosphorylated α-synuclein (pS129) | A53T/Corr and S3/KD neurospheres | 0.3 µM this compound for 2 weeks | Significant decrease in pS129 α-synuclein levels.[5] |
| Total α-synuclein | A53T/Corr and S3/KD neurospheres | 0.3 µM this compound for 2 weeks | Reduction in total α-synuclein levels.[5] |
| C16 and C18 Desaturation Index | A53T/Corr and S3/KD neurospheres | 0.3 µM this compound for 2 weeks | Reversal of the abnormal desaturation index.[5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Neuronal Cells with this compound
This protocol provides a general guideline for treating neuronal cell cultures with this compound to assess its effects on α-synuclein pathology.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, M17D) or primary neurons
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Plating: Plate neuronal cells at a desired density in multi-well plates and allow them to adhere and stabilize for 24-48 hours.
-
Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound from the stock solution in a complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 0.3, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48 hours, or up to 2 weeks for neurosphere models).[5][6]
-
Endpoint Analysis: After the incubation period, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or immunocytochemistry for α-synuclein aggregation.
Caption: Experimental workflow for in vitro this compound treatment and analysis.
Protocol 2: Western Blot Analysis of α-Synuclein Phosphorylation (pS129)
This protocol describes the detection of phosphorylated α-synuclein (pS129), a key pathological marker in Parkinson's disease, following this compound treatment.
Materials:
-
Cell lysates from this compound- and vehicle-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS129 α-synuclein, anti-total α-synuclein, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells on ice using a lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pS129 α-synuclein (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize the pS129 α-synuclein signal to the total α-synuclein and/or a loading control.[5]
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell models and experimental setup.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Alpha-synuclein aggregation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomic Analysis of α-Synuclein Neurotoxicity Identifies Stearoyl CoA Desaturase as a Target for Parkinson Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA desaturase-1: a potential therapeutic target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Troubleshooting & Optimization
CAY10566 Dissolution Troubleshooting Hub
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and dissolution of CAY10566.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective inhibitor of stearoyl-CoA desaturase (SCD)[1]. It is supplied as a crystalline solid and has a molecular weight of 389.8 g/mol [2][3]. Due to its crystalline nature, it may require specific conditions for complete dissolution.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1][2]. It is sparingly soluble in aqueous buffers[2].
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, this compound should be dissolved in an organic solvent of choice, which should be purged with an inert gas[2]. DMSO is a commonly used solvent for creating stock solutions[4][5][6]. For example, a stock solution can be prepared by dissolving this compound in fresh DMSO[6].
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility[2]. For aqueous-based experiments, it is advised to first dissolve the compound in an organic solvent like DMF or DMSO and then dilute this stock solution with the aqueous buffer of choice[2].
Q5: What is the recommended method for preparing a working solution in an aqueous buffer?
To maximize solubility in aqueous buffers, first dissolve this compound in DMF or DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer, such as PBS (pH 7.2)[2]. A common ratio for dilution is 1:5 (DMF:PBS), which results in a solubility of approximately 0.15 mg/mL[1][2].
Q6: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare these solutions fresh and use them within one day[2]. Stock solutions in organic solvents like DMSO can be stored at -20°C for up to 6 months or -80°C for up to a year[4].
Troubleshooting Guide
Problem: this compound is not dissolving in my chosen solvent.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Selection | Ensure you are using a recommended organic solvent such as DMSO, DMF, or ethanol. Refer to the solubility data table below. |
| Low Temperature | Gently warm the solution. Heating can aid in the dissolution of the compound[4]. |
| Insufficient Agitation | Vortex or sonicate the solution to facilitate dissolution[4][5]. Sonication is often recommended[5]. |
| Compound has Precipitated | If precipitation occurs, especially in aqueous solutions, try heating and/or sonication to redissolve the compound[4]. Prepare fresh aqueous solutions daily to avoid precipitation. |
| Moisture in Solvent | For solvents like DMSO, absorbed moisture can reduce solubility. Use fresh, anhydrous DMSO for preparing stock solutions[6]. |
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that solubility can vary slightly between batches.
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | 10 - 78 | 25.6 - 200.09 |
| DMF | 20 | 51.3 |
| Ethanol | 0.15 | 0.38 |
| DMF:PBS (pH 7.2) (1:5) | 0.15 | 0.38 |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.0 - 2.08 | 5.13 - 5.34 |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.41 |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 6.41 |
Data compiled from multiple sources[1][2][4][5][6][7]. Molarity is calculated based on a molecular weight of 389.8 g/mol .
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow: Preparing this compound for Cellular Assays
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Inhibition of Stearoyl-CoA Desaturase (SCD)
Caption: this compound inhibits the SCD1-mediated conversion of SFAs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
Technical Support Center: Optimizing CAY10566 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SCD1 inhibitor, CAY10566.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[4][5] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs, which can impact cell membrane fluidity, signaling pathways, and ultimately lead to apoptosis in cancer cells.[6]
Q2: What are the key signaling pathways affected by this compound?
This compound, through its inhibition of SCD1, impacts several critical signaling pathways involved in cancer cell proliferation and survival. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. SCD1 activity has been shown to be regulated by and also to influence the PI3K/Akt/mTOR signaling cascade.[7][8][9][10][11] Inhibition of SCD1 can lead to the downregulation of this pro-survival pathway.
-
SREBP-1 Signaling: Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that controls the expression of genes involved in lipogenesis, including SCD1.[12][13][14] Inhibition of SCD1 can disrupt the feedback loops involving SREBP-1, further impacting lipid metabolism.
Q3: What is a typical IC50 value for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, experimental conditions, and assay method used.[15] Below is a summary of reported IC50 values in various cell lines.
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Conditions |
| HepG2 | Hepatocellular Carcinoma | 6.8 - 7.9 | Inhibition of fatty acid conversion |
| Swiss 3T3 | Mouse Embryonic Fibroblast | Concentration-dependent decrease in proliferation (0.0001-10 µM) | 24-hour incubation |
| G82 | Glioblastoma | ~12.5 | 72-hour viability assay |
| G68 | Glioblastoma | Sensitive (concentration not specified) | 72-hour viability assay |
| HK281 | Glioblastoma | Resistant | 72-hour viability assay |
| TS600 | Glioblastoma | Resistant | 72-hour viability assay |
Q4: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution.[1] For example, a 10 mM stock solution can be prepared in DMSO. This stock can then be further diluted in culture medium to the desired final concentrations for your experiment. To minimize the effects of DMSO on your cells, the final concentration of DMSO in the culture medium should ideally be kept below 0.5%.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
Possible Causes & Solutions:
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Inconsistent Cell Seeding Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the apparent IC50.
-
Solution: Ensure a consistent cell seeding density across all plates and experiments. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
-
Variability in Drug Preparation: Inaccurate serial dilutions can lead to significant errors in the final drug concentrations.
-
Solution: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the drug concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Problem 2: No significant cell death observed even at high concentrations of this compound.
Possible Causes & Solutions:
-
Cell Line Resistance: Some cell lines may be inherently resistant to SCD1 inhibition.[16][17]
-
Solution: Investigate the expression level of SCD1 in your cell line. Cell lines with low SCD1 expression may be less sensitive to this compound.[17] Consider testing the compound on a known sensitive cell line as a positive control.
-
-
Acquired Resistance: Prolonged exposure to the inhibitor can lead to the development of resistance mechanisms.[16][18]
-
Lipid Composition of the Media: The presence of exogenous unsaturated fatty acids in the culture medium can potentially rescue cells from the effects of SCD1 inhibition.
-
Solution: Use a serum-free medium or a medium with a defined lipid composition for your experiments to have better control over the fatty acid environment.
-
Problem 3: Precipitate formation upon dilution of this compound in culture medium.
Possible Causes & Solutions:
-
Poor Solubility: this compound has low aqueous solubility.
-
Solution: Ensure the DMSO stock solution is completely dissolved before diluting it in the culture medium. When diluting, add the stock solution to the medium while vortexing or mixing to facilitate dispersion. Avoid preparing large volumes of diluted compound that will be stored for extended periods.
-
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the key steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[20]
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in culture medium. A common approach is to perform a serial 2-fold or 3-fold dilution to cover a broad concentration range (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a non-linear regression curve (e.g., sigmoidal dose-response) to the data to determine the IC50 value.[15][21][22]
-
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR/SREBP-1 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. SCD1 inhibition during 3T3-L1 adipocyte differentiation remodels triacylglycerol, diacylglycerol and phospholipid fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Stearoyl‐CoA Desaturase 1 Through PI3K‐AKT‐mTOR Signaling in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 14. The SREBP-dependent regulation of cyclin D1 coordinates cell proliferation and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
CAY10566 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10566. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from saturated fatty acids (SFAs) like stearic acid (18:0) and palmitic acid (16:0), respectively.[4] By inhibiting SCD1, this compound blocks the conversion of SFAs to MUFAs, leading to an accumulation of SFAs and a depletion of MUFAs within the cell.
Q2: What are the known IC50 values for this compound?
The inhibitory potency of this compound has been determined in both enzymatic and cellular assays.
| Assay Type | Target | Species | IC50 |
| Enzymatic Assay | SCD1 | Mouse | 4.5 nM |
| Enzymatic Assay | SCD1 | Human | 26 nM |
| Cellular Assay (HepG2 cells) | SCD1 | Human | 6.8 nM (using palmitic acid as substrate) |
| Cellular Assay (HepG2 cells) | SCD1 | Human | 7.9 nM (using heptadecanoic acid as substrate) |
Q3: I am observing unexpected effects in my cell culture experiments. Could these be off-target effects of this compound?
While this compound is described as a selective SCD1 inhibitor, the possibility of off-target effects with any small molecule inhibitor should be considered. However, there is limited publicly available data from comprehensive off-target screening, such as kinome-wide panels, for this compound.
One key experiment to help distinguish between on-target and potential off-target effects is an oleic acid rescue. The cytotoxic and other phenotypic effects of SCD1 inhibition can often be reversed by supplementing the culture medium with exogenous oleic acid, the product of the SCD1 enzyme. If the observed unexpected phenotype is rescued by the addition of oleic acid, it strongly suggests the effect is due to the on-target inhibition of SCD1 and not an off-target activity.[5]
Q4: Are there any known side effects of SCD1 inhibition in vivo that I should be aware of?
Yes, systemic inhibition of SCD1 in animal models has been associated with certain on-target adverse effects. These are thought to be consequences of disrupting lipid homeostasis in specific tissues. Observed side effects in mice treated with SCD1 inhibitors include:
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Dermatological: Alopecia (hair loss) and changes in cutaneous lipids.[4][6]
-
Ocular: Increased eye discharge, squinting, and sebaceous gland atrophy.[6]
These effects are generally considered to be related to the mechanism of SCD1 inhibition rather than off-target activities of a specific inhibitor.[6]
Q5: My cells are dying in culture when treated with this compound. How can I troubleshoot this?
Cell death upon treatment with this compound is an expected outcome in many cancer cell lines, as they can be dependent on SCD1 activity for survival.[7] The accumulation of saturated fatty acids and depletion of monounsaturated fatty acids can lead to cellular stress and apoptosis.[4]
Here are some troubleshooting steps:
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Confirm On-Target Effect: Perform an oleic acid rescue experiment as described in Q3. If cell viability is restored with oleic acid supplementation, the observed cytotoxicity is likely due to SCD1 inhibition.
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Titrate the Concentration: Ensure you are using an appropriate concentration of this compound for your cell type. A dose-response experiment is crucial to determine the optimal concentration for your desired experimental window.
-
Consider Cell Line Dependency: Be aware that not all cell lines are equally dependent on SCD1. Some cell lines may be inherently resistant to SCD1 inhibition.[7]
Troubleshooting Guides
Problem: Inconsistent experimental results with this compound.
-
Possible Cause 1: Compound Stability and Storage.
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Possible Cause 2: Vehicle Effects.
-
Solution: Always include a vehicle-only control in your experiments (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a level that does not affect cell viability or the experimental readout.
-
-
Possible Cause 3: Variability in Cell Culture Conditions.
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Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. The lipid content of the serum in the culture media can influence the cellular response to SCD1 inhibition.
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Problem: Difficulty observing the expected downstream effects of SCD1 inhibition (e.g., changes in lipid composition).
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Possible Cause 1: Insufficient treatment time or concentration.
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Solution: Optimize the treatment duration and concentration of this compound for your specific cell line and experimental endpoint. A time-course and dose-response study is recommended.
-
-
Possible Cause 2: Assay sensitivity.
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Solution: Ensure your method for detecting changes in fatty acid composition (e.g., gas chromatography-mass spectrometry) is sensitive enough to detect the expected changes.
-
-
Possible Cause 3: Exogenous sources of unsaturated fatty acids.
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Solution: Be mindful of the composition of your cell culture medium, particularly the serum, which contains lipids that could mask the effects of SCD1 inhibition. For some experiments, using delipidated serum may be necessary.
-
Visualizing Key Concepts
Below are diagrams illustrating the mechanism of action of this compound and a suggested experimental workflow for investigating its effects.
Caption: Mechanism of action of this compound as an SCD1 inhibitor.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
issues with CAY10566 stability in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of CAY10566 in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I dissolved this compound in my cell culture medium, and now I see a precipitate. What happened and how can I fix this?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[1][2] Precipitation upon dilution of a DMSO stock solution into your aqueous medium is a common issue and can occur for several reasons:
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Change in Solvent Polarity: The transition from a polar solvent like DMSO to a less polar aqueous environment significantly reduces the compound's solubility.[2]
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Incubator Conditions: Changes in temperature and CO₂ levels within an incubator can affect the stability and solubility of the compound in the medium.[2]
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Media Components: Interactions with salts, proteins, and other components in the culture medium can also lead to precipitation.[2]
To resolve this, it is recommended to first dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution before diluting it into your culture medium.[1] For maximum solubility in aqueous buffers, it is suggested to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: Proper preparation and storage of your stock solution are critical for experimental success.
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Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] High-purity, anhydrous DMSO is a commonly used solvent.
-
Preparation: To prepare a stock solution, dissolve the crystalline solid this compound in the chosen solvent. It is good practice to purge the solvent with an inert gas before use.[1] If you notice any precipitation or phase separation during preparation, gentle heating or sonication can aid in dissolution.[3]
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Q3: What is the recommended procedure for preparing a working solution of this compound for my cell-based assays?
A3: To minimize precipitation when preparing a working solution, it is crucial to dilute the stock solution appropriately. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is also important to add the stock solution to the medium and mix it quickly and thoroughly. We do not recommend storing the aqueous solution for more than one day.[1]
Q4: I've prepared my working solution, but I still see small particles under the microscope. Will this affect my experiment?
A4: If the stock solution was initially clear and the particles are minimal (only visible under a microscope), the impact on the experiment is generally considered negligible.[2] However, if significant precipitation is visible to the naked eye, it can affect the actual concentration of the compound in your experiment and may lead to inconsistent results.
Troubleshooting Steps for Persistent Precipitation:
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Sonication: Briefly sonicate the working solution for 5-10 seconds in an ice bath to help dissolve any particles.[2]
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Adjust Solvent Ratio: You can try increasing the final DMSO concentration slightly (e.g., to 0.2-0.5%), but be sure to include a vehicle control in your experiment with the same DMSO concentration to account for any solvent effects.[2]
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Vehicle Control: Always run a vehicle control (medium with the same final concentration of DMSO or your chosen solvent) to ensure that any observed effects are due to this compound and not the solvent.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | 10 mg/mL[1][5] |
| DMF | 20 mg/mL[1][5] |
| Ethanol | 0.15 mg/mL[1][5] |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL[1][5] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in Solvent | -80°C | 1 year[3][4] |
| Stock Solution in Solvent | -20°C | 1 month[4] |
Table 3: IC₅₀ Values of this compound
| Assay Type | Cell Line/Enzyme | Substrate | IC₅₀ |
| Mouse Enzymatic Assay | - | - | 4.5 nM[3][4][5] |
| Human Enzymatic Assay | - | - | 26 nM[3][4][5] |
| Cellular Assay | HepG2 | Heptadecanoic Acid | 7.9 nM[3][5] |
| Cellular Assay | HepG2 | Palmitic Acid | 6.8 nM[3][5] |
| Cellular Assay | PANC-1 | - | 142.40 nM[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound (crystalline solid, FW: 389.8 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
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Calculation: To prepare a 10 mM stock solution, you will need 3.898 mg of this compound per 1 mL of DMSO.
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Procedure: a. Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the solid is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3][4]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
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Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
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Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add the appropriate volume of pre-warmed cell culture medium. c. To achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 into the medium (e.g., add 1 µL of stock solution to 999 µL of medium). d. Immediately after adding the stock solution, vortex or pipette vigorously to ensure rapid and thorough mixing. This will help to prevent precipitation. e. Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution for more than one day.[1]
Visualizations
Caption: Mechanism of action of this compound.
References
CAY10566 In Vivo Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo bioavailability of CAY10566. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is an enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[3][4] By inhibiting SCD1, this compound can modulate lipid metabolism and has been studied for its potential therapeutic effects in conditions like type 2 diabetes, obesity, and cancer.[3][5][6]
Is this compound orally bioavailable?
This compound is described as an orally bioavailable SCD1 inhibitor.[1][2][7] However, its low aqueous solubility can present challenges for achieving consistent and optimal bioavailability in vivo.[1][3][8] Proper formulation is often necessary to enhance its absorption after oral administration.
What are the solubility properties of this compound?
This compound is soluble in organic solvents like DMSO and DMF, but it is sparingly soluble in aqueous buffers.[8] Its solubility is reported as approximately 10 mg/mL in DMSO and 20 mg/mL in DMF.[3][8] It is insoluble in water and ethanol.[1] This poor aqueous solubility is a key factor to consider when preparing formulations for in vivo studies.
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses common problems researchers may face when using this compound in vivo.
| Problem | Potential Cause | Recommended Solution |
| Low or variable efficacy in vivo | Poor bioavailability due to low aqueous solubility and precipitation of the compound in the gastrointestinal tract. | Prepare a suitable formulation to enhance solubility and absorption. Common strategies include using co-solvents, surfactants, or lipid-based delivery systems.[9][10][11] |
| Precipitation of this compound upon dilution in aqueous media | The compound is hydrophobic and will precipitate when the concentration of the organic solvent is significantly reduced by aqueous dilution.[12] | Prepare the formulation by sequentially adding solvents and ensuring the compound remains solubilized at each step.[2] For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[2] |
| Difficulty in dissolving this compound | The compound may not readily dissolve, even in organic solvents. | Gentle heating and/or sonication can be used to aid dissolution.[2] Ensure that fresh, anhydrous DMSO is used, as moisture-absorbing DMSO can reduce solubility.[1] |
| Inconsistent results between experiments | Variability in the preparation of the dosing formulation or instability of the formulation over time. | Standardize the formulation protocol and prepare it fresh for each experiment. Store stock solutions appropriately at -80°C for long-term stability and avoid repeated freeze-thaw cycles.[1][2] |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo administration, based on published protocols.
Protocol 1: DMSO and Corn Oil Formulation [1][2]
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Prepare a stock solution of this compound in DMSO (e.g., 9 mg/mL).
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For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
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Mix thoroughly until a homogenous suspension is achieved.
-
This formulation should be prepared fresh and used immediately for oral administration.
Protocol 2: PEG300, Tween-80, and Saline Formulation [1][2]
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Prepare a stock solution of this compound in DMSO (e.g., 13 mg/mL).
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For a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.
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Mix until the solution is clear.
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Add 50 µL of Tween-80 to the mixture and mix until clear.
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Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.
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The mixed solution should be used immediately for optimal results.
Protocol 3: SBE-β-CD in Saline Formulation [2]
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Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
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Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
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For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
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Mix thoroughly until a clear solution is obtained.
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Note that this protocol should be used with caution for continuous dosing periods exceeding half a month.[2]
Visualizations
Signaling Pathway
Caption: this compound inhibits the SCD1-mediated conversion of SFAs to MUFAs.
Experimental Workflow
Caption: Workflow for improving the in vivo bioavailability of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing in vivo efficacy issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. upm-inc.com [upm-inc.com]
- 12. researchgate.net [researchgate.net]
troubleshooting CAY10566 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable, and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme that catalyzes the conversion of saturated long-chain fatty acyl-CoAs to monounsaturated fatty acyl-CoAs.[3] By inhibiting SCD1, this compound blocks this conversion, leading to alterations in cellular lipid composition and downstream effects on various signaling pathways.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in the following organic solvents:
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Dimethyl sulfoxide (DMSO): 78 mg/mL (200.09 mM)[1]
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Dimethylformamide (DMF): 20 mg/mL[3]
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Ethanol: 0.15 mg/mL[3]
This compound is insoluble in water.[1] For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[4]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Cause 1: Inconsistent Compound Solubility
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Observation: Precipitate is visible in the stock solution or final dilution, or results are not reproducible between experiments.
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Troubleshooting:
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Use Fresh, High-Quality DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO to prepare stock solutions.
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Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[2]
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Prepare Fresh Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2] Aqueous solutions should not be stored for more than one day.[4]
-
Possible Cause 2: Cellular Health and Confluency
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Observation: Inconsistent cell viability or response to this compound treatment across different wells or plates.
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Troubleshooting:
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Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
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Standardize Seeding Density: Use a consistent cell seeding density to avoid variations in confluency, which can affect drug response.
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Perform Regular Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and drug sensitivity.
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Issue 2: Lower Than Expected Potency
Possible Cause 1: Incorrect Drug Concentration
-
Observation: The observed IC50 value is significantly higher than reported values.
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Troubleshooting:
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Verify Stock Solution Concentration: Re-calculate the concentration of your stock solution. If possible, verify the concentration using an analytical method like HPLC.
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Check Dilution Series: Carefully review the calculations and pipetting for your serial dilutions.
-
Possible Cause 2: Cell Line-Specific Sensitivity
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Observation: The compound shows lower potency in your specific cell line compared to published data.
-
Troubleshooting:
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Confirm SCD1 Expression: Different cell lines may have varying endogenous levels of SCD1. Higher SCD1 expression has been correlated with increased sensitivity to this compound.[5] Consider verifying SCD1 expression levels in your cell line via Western blot or qPCR.
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Optimize Treatment Duration: The inhibitory effect of this compound can be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration for your assay.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC50 Value | Reference |
| SCD1 Enzymatic Assay | Mouse | 4.5 nM | [1][2][3] |
| SCD1 Enzymatic Assay | Human | 26 nM | [1][2][3] |
| Cellular Assay (HepG2 cells) | Human | 6.8 - 7.9 nM | [2][3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 78 mg/mL (200.09 mM) | [1] |
| DMF | 20 mg/mL | [3] |
| Ethanol | 0.15 mg/mL | [3] |
| Water | Insoluble | [1] |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the this compound vial to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Cell-Based Assay
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Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
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Prepare a serial dilution of this compound in a cell culture medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all treatments (typically ≤ 0.1%).
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Assess the desired endpoint, such as cell viability (e.g., using an MTT or CellTiter-Glo assay), apoptosis, or changes in gene/protein expression.
Signaling Pathways and Workflows
Caption: this compound inhibits the SCD1-mediated conversion of saturated to monounsaturated fatty acids.
Caption: A typical workflow for an in vitro cell-based assay using this compound.
Caption: this compound-mediated SCD1 inhibition affects multiple downstream signaling pathways.
References
CAY10566 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of CAY10566, a potent and selective stearoyl-CoA desaturase 1 (SCD1) inhibitor.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
This compound is supplied as a crystalline solid and requires specific storage conditions to ensure its stability.[1] For long-term storage, it is recommended to store the powder at -20°C, where it can remain stable for up to three years.[2] Once dissolved in a solvent, the storage requirements change. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one to six months.[2][3][4]
2. How should I dissolve this compound?
This compound is soluble in several organic solvents, including DMSO, ethanol, and dimethylformamide (DMF).[1] For in vitro experiments, DMSO is a common solvent, with a solubility of up to 78 mg/mL.[2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[2] Sonication may be necessary to fully dissolve the compound.[5] For in vivo studies, specific formulations are required. A common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5]
3. What is the stability of this compound in different forms?
The stability of this compound is dependent on its form and storage conditions. The solid powder is stable for at least three years when stored at -20°C.[2] In solvent, stability is reduced. At -80°C, solutions are stable for up to a year, while at -20°C, the stability ranges from one to six months.[2][3][4] Aqueous solutions are not recommended for storage for more than one day.[1]
4. How does this compound inhibit SCD1?
This compound is a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1).[2][3][4][5][6] SCD1 is a key enzyme that catalyzes the conversion of saturated long-chain fatty acid-CoAs into monounsaturated long-chain fatty acid-CoAs.[5] By inhibiting this enzyme, this compound blocks this conversion, which can impact cellular processes that rely on these monounsaturated fatty acids, such as membrane fluidity, cell signaling, and lipid metabolism.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Inappropriate solvent or solvent quality. | Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF.[1] Use fresh, anhydrous DMSO as moisture can decrease solubility.[2] Gentle heating and sonication can also aid in dissolution.[5] |
| Inconsistent experimental results | Improper storage of stock solutions leading to degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Store aliquots at -80°C for long-term use (up to 1 year) or -20°C for shorter-term use (1-6 months).[2][3][4] Prepare fresh working solutions for each experiment. |
| Low cellular activity observed | Insufficient cellular uptake or incorrect dosage. | Optimize the concentration of this compound based on the specific cell line and experimental conditions. IC50 values can vary between enzymatic assays and cell-based assays.[5] Ensure the final DMSO concentration in your cell culture medium is not toxic to the cells (typically below 0.5%). |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | This compound has limited solubility in aqueous buffers.[1] To maximize solubility, first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1] It is not recommended to store aqueous solutions for more than one day.[1] |
Data Summary Tables
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 3 years[2] |
| In Solvent | -80°C | Up to 1 year[2][4][5] |
| -20°C | 1 to 6 months[2][3][4][6] | |
| Aqueous Solution | 4°C | Not recommended for more than one day[1] |
Table 2: Solubility Information
| Solvent | Solubility |
| DMSO | ~10-78 mg/mL[1][2] |
| DMF | ~20 mg/mL[1] |
| Ethanol | ~0.15 mg/mL[1] |
| Aqueous Buffer (1:5 DMF:PBS, pH 7.2) | ~0.15 mg/mL[1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 389.81 g/mol ).[5]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.898 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex and/or sonicate the solution until the compound is completely dissolved.[5]
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for up to one year.[2]
Protocol 2: In Vivo Formulation
For animal studies, a common formulation involves a multi-component vehicle.[2][5]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation: In a separate tube, combine the other vehicle components, such as PEG300, Tween 80, and saline, in the desired ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[5]
-
Final Formulation: Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to ensure a homogenous suspension.
-
Administration: The final formulation should be prepared fresh before each administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits SCD1, blocking the conversion of SFAs to MUFAs.
Caption: General workflow for preparing and using this compound in experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Stearoyl-CoA Desaturase (SCD) | Dehydrogenase | TargetMol [targetmol.com]
- 6. reactivi.ro [reactivi.ro]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
unexpected results with CAY10566 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable, and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme that catalyzes the conversion of saturated long-chain fatty acid-CoAs (LCFA-CoAs) to monounsaturated LCFA-CoAs.[2] By inhibiting SCD1, this compound blocks this conversion, leading to alterations in cellular lipid composition, which can impact membrane fluidity, signaling pathways, and ultimately lead to effects such as decreased cell proliferation and induction of apoptosis in cancer cells.[4][5]
Q2: What are the IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species and the experimental setup.
| Assay Type | Species/Cell Line | Substrate | IC50 Value |
| Enzymatic Assay | Mouse | 4.5 nM | |
| Enzymatic Assay | Human | 26 nM | |
| Cellular Assay | HepG2 cells | Heptadecanoic acid | 7.9 nM |
| Cellular Assay | HepG2 cells | Palmitic acid | 6.8 nM |
| Cellular Assay | PANC-1 cells | 142.4 nM |
Data compiled from multiple sources.[1][2][3][6]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents. It is recommended to prepare a stock solution in DMSO. For aqueous buffers, it is sparingly soluble; therefore, a stock solution in DMSO or DMF should be prepared first and then diluted in the aqueous buffer.[7]
| Solvent | Solubility |
| DMSO | 10 mg/mL[2][7] (up to 78 mg/mL reported[1]) |
| DMF | 20 mg/mL[2][7] |
| Ethanol | 0.15 mg/mL[2][7] |
| DMF:PBS (pH 7.2) (1:5) | 0.15 mg/mL[2][7] |
Note: It is recommended to use fresh DMSO as moisture can reduce solubility.[1] For long-term storage, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Aqueous solutions are not recommended for storage for more than one day.[7]
Troubleshooting Guide
Unexpected Result 1: Reduced or No Compound Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound has limited solubility in aqueous media. Visually inspect your culture media for any signs of precipitation after adding the compound. If precipitation is observed, consider the following: - Decrease the final concentration of this compound. - Increase the serum concentration in your media if your experimental design allows, as serum proteins can help maintain compound solubility. - Prepare a fresh dilution from your stock solution. |
| Incorrect Stock Solution Concentration | Verify the initial weighing of the compound and the volume of solvent used to prepare the stock solution. If possible, confirm the concentration using analytical methods. |
| Compound Degradation | Ensure that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new stock aliquot. |
| Cell Line Insensitivity | The sensitivity to this compound can be cell line-dependent. The expression level of SCD1 may be a determinant of sensitivity.[4] Consider testing a range of concentrations to determine the IC50 in your specific cell line. For example, the IC50 for PANC-1 cells was reported to be 142.4 nM.[6] |
| Rescue with Oleic Acid | To confirm that the observed effect is due to SCD1 inhibition, perform a rescue experiment by co-treating the cells with this compound and oleic acid. The addition of oleic acid, the product of the SCD1-catalyzed reaction, should reverse the effects of this compound.[4][8] |
Unexpected Result 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Stock Solution | Prepare a large batch of stock solution, aliquot it, and use one aliquot per experiment to ensure consistency. Avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Cell Culture Conditions | Ensure that cell passage number, confluency, and media composition are consistent across experiments. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is the same in all experimental conditions, including the vehicle control. High concentrations of DMSO can be toxic to some cell lines. |
| Acquired Resistance | Continuous exposure of cancer cells to this compound can lead to acquired resistance, often through the overexpression of SCD.[4] If you observe a decrease in efficacy over time in long-term experiments, consider this possibility. |
Unexpected Result 3: In Vivo Efficacy is Lower Than Expected
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Compound Instability | Ensure that the in vivo formulation is prepared correctly and administered immediately.[1] Several formulation protocols are available, for example: - 10% DMSO, 90% Corn Oil[3] - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] Pharmacokinetic studies have shown that this compound can penetrate the blood-brain barrier.[4] |
| Dosing Regimen | The dosing amount and frequency may need to be optimized for your specific animal model and tumor type. For example, in a glioblastoma mouse model, a dose of 2.5 mg/kg orally twice daily was used.[3] |
| Tumor Model Characteristics | The efficacy of this compound can depend on the specific characteristics of the tumor, such as the expression level of SCD1.[4] |
Experimental Protocols
General Protocol for Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0-1000 nM) for the desired duration (e.g., 120 hours).[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6]
Visualizations
Caption: Mechanism of action of this compound as an SCD1 inhibitor.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Example workflow for preparing an in vivo this compound formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
minimizing CAY10566 precipitation in aqueous solutions
Welcome to the technical support center for CAY10566. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after dilution in aqueous media?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions.[1][2] Precipitation upon dilution of a stock solution (typically in DMSO) into aqueous buffers or cell culture media is a common issue.[2] This occurs because the solvent environment changes from a favorable organic solvent to an unfavorable aqueous one, causing the compound to fall out of solution.
Q2: What is the best solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[3]
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[1] For optimal results, aqueous working solutions should be prepared fresh for each experiment.[3] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to six months or -80°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]
Q4: Are there any methods to improve the solubility of this compound in aqueous solutions for in vivo studies?
A4: Yes, for in vivo applications, co-solvents are often used to improve the solubility and bioavailability of this compound. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[3][4] Another approach is to use solubilizing agents like SBE-β-CD.[4]
Q5: What should I do if I observe a small amount of precipitate in my stock solution?
A5: If you observe minor particulate matter in your stock solution, it may be due to trace impurities.[2] Gentle warming and/or sonication can help to redissolve the compound.[4] If the particles persist, you can filter the solution to remove them, which should have a minimal impact on the final concentration if the precipitation is not significant.[2] However, if substantial precipitation occurs, it is best to optimize your solvent conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media | Rapid change in solvent polarity. | Prepare an intermediate dilution in a co-solvent like PEG300 before final dilution in the aqueous medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically below 0.5%, to minimize cytotoxicity.[2] |
| Cloudiness or precipitation in stock solution over time | Absorption of moisture by the solvent (especially DMSO). | Use fresh, anhydrous DMSO to prepare stock solutions.[3] Store stock solutions tightly sealed at -20°C or -80°C and aliquot to avoid repeated exposure to atmospheric moisture.[4] |
| Inconsistent experimental results | Precipitation of this compound leading to inaccurate final concentrations. | Visually inspect your final working solution for any signs of precipitation before adding it to your experimental system. Prepare fresh working solutions for each experiment and use them immediately.[3] |
| Low bioavailability in animal studies | Poor solubility of the compound in the dosing vehicle. | Utilize a formulation with co-solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a solution of 10% DMSO in corn oil.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~78 mg/mL (200.09 mM) | [3] |
| DMF | ~20 mg/mL | [1][5] |
| Ethanol | ~0.15 mg/mL | [1][5] |
| Water | Insoluble | [3] |
| 1:5 solution of DMF:PBS (pH 7.2) | ~0.15 mg/mL | [1][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound crystalline solid, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 256.5 µL of DMSO to 1 mg of this compound, which has a molecular weight of 389.8 g/mol ).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Cell-Based Assays
-
Materials: this compound stock solution (in DMSO), pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the final desired concentration.
-
Crucially, add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing an intermediate dilution in a less polar solvent compatible with your cells before the final dilution in the medium.
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Preparation of Dosing Solution for In Vivo Animal Studies
-
Materials: this compound stock solution (in DMSO), PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound DMSO stock solution (e.g., 20.8 mg/mL for a final concentration of 2.08 mg/mL in the dosing solution) to the PEG300 and mix thoroughly until the solution is clear.[4]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[4]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly.[4]
-
This formulation should be prepared fresh before each administration and used immediately.[3]
-
Visualizations
Caption: this compound inhibits SCD1, blocking the synthesis of MUFAs.
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: this compound-mediated SCD1 inhibition affects key cellular pathways.
References
Validation & Comparative
A Comparative Guide to SCD1 Inhibitors: CAY10566 vs. A939572
In the landscape of metabolic disease and cancer research, Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical therapeutic target. This enzyme plays a pivotal role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Dysregulation of SCD1 activity is implicated in various pathologies, including obesity, diabetes, and numerous cancers.[2][3] Consequently, the development of potent and selective SCD1 inhibitors is an area of intense investigation. This guide provides an objective comparison of two prominent SCD1 inhibitors, CAY10566 and A939572, for researchers, scientists, and drug development professionals.
Performance and Efficacy: A Data-Driven Comparison
Both this compound and A939572 are potent, orally bioavailable small molecule inhibitors of SCD1.[4][5] They effectively block the conversion of SFAs to MUFAs, leading to an accumulation of SFAs within cells. This disruption of lipid homeostasis induces endoplasmic reticulum (ER) stress, activates the unfolded protein response (UPR), and ultimately triggers apoptosis in susceptible cells, particularly cancer cells that are highly dependent on lipid metabolism.[6][7]
The following table summarizes the key quantitative data for this compound and A939572 based on available experimental findings. It is important to note that a direct head-to-head comparison in the same experimental setting is not extensively available in the public domain; therefore, variations in experimental conditions should be considered when interpreting these data.
| Parameter | This compound | A939572 |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA Desaturase 1 (SCD1) |
| IC50 (mouse SCD1) | 4.5 nM[4][8] | <4 nM[5][9] |
| IC50 (human SCD1) | 26 nM[4][8] | 37 nM[5][9] |
| Cellular Potency (HepG2 cells) | IC50 = 6.8 - 7.9 nM[8][10] | Not explicitly reported for HepG2, but potent in various cancer cell lines (e.g., FaDu DI IC50 ≈ 4 nM)[11] |
| Cellular Potency (Cancer Cell Lines) | PANC-1 IC50 = 142.4 nM[12] | Caki1 IC50 = 65 nM, A498 IC50 = 50 nM, Caki2 IC50 = 65 nM, ACHN IC50 = 6 nM[5] |
| Oral Bioavailability | Orally bioavailable[4][8] | Orally bioavailable[5][9] |
| In Vivo Efficacy (Example) | Significantly blocked tumor growth and improved survival in a glioblastoma mouse model (50 mg/kg)[13][14] | Reduced tumor growth by up to 25% as a single agent in a kidney cancer mouse model; 60-70% reduction in combination with temsirolimus[15] |
| Reported Off-Target Effects/Toxicity | Mice treated with SCD1 inhibitors have shown minor side effects like eye discharge and hair loss.[16] No severe adverse events were reported in a Phase I trial for a different SCD1 inhibitor (MK-8245).[16] | Similar to other SCD1 inhibitors, potential for mild side effects observed in preclinical models.[16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: SCD1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating SCD1 Inhibitors.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are outlined below.
SCD1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against SCD1 enzyme activity.
Materials:
-
Recombinant human or mouse SCD1 microsomes.
-
[14C]-Stearoyl-CoA (substrate).
-
NADH.
-
Bovine Serum Albumin (fatty acid-free).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Test compounds (this compound, A939572) dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction tube, combine the assay buffer, NADH, and BSA.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant SCD1 microsomes and [14C]-Stearoyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution to saponify the lipids (e.g., 2.5 N KOH).
-
Acidify the mixture (e.g., with formic acid) and extract the fatty acids using a non-polar solvent (e.g., hexane).
-
Separate the aqueous and organic phases by centrifugation.
-
The [14C]-oleic acid product will be in the organic phase, while the unreacted [14C]-stearoyl-CoA remains in the aqueous phase.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter to determine the amount of unreacted substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of SCD1 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1, Caki-1).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds (this compound, A939572) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 48-120 hours).[12]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for cell proliferation by plotting the percentage of viability against the logarithm of the compound concentration.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the changes in the cellular fatty acid profile following treatment with SCD1 inhibitors.
Materials:
-
Cells treated with SCD1 inhibitors or vehicle control.
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
Internal standard (e.g., a fatty acid not typically found in the cells).
-
Derivatizing agent (e.g., boron trifluoride in methanol) to convert fatty acids to fatty acid methyl esters (FAMEs).
-
GC-MS system with a suitable column for FAME analysis.
Procedure:
-
Harvest the treated cells and wash with PBS.
-
Extract the total lipids from the cell pellet using a method such as the Bligh-Dyer extraction.
-
Add the internal standard to the lipid extract.
-
Saponify the lipids to release the fatty acids and then methylate them to form FAMEs using the derivatizing agent.
-
Extract the FAMEs into a non-polar solvent (e.g., hexane).
-
Inject the FAME sample into the GC-MS system.
-
Separate the FAMEs based on their volatility and mass-to-charge ratio.
-
Identify and quantify the individual fatty acids by comparing their retention times and mass spectra to known standards.
-
Calculate the ratio of monounsaturated to saturated fatty acids (e.g., oleic acid/stearic acid) to determine the desaturation index and assess the inhibitory effect of the compounds.[17]
Conclusion
Both this compound and A939572 are highly potent and selective inhibitors of SCD1 with demonstrated efficacy in both in vitro and in vivo models of cancer. While their potencies against mouse and human SCD1 are comparable, their cellular effects can vary depending on the cancer cell type and experimental conditions. The choice between these inhibitors may depend on the specific research question, the model system being used, and other experimental considerations. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies into the critical role of SCD1 in health and disease. Further direct comparative studies will be invaluable in delineating the subtle differences in their pharmacological profiles.
References
- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mednexus.org [mednexus.org]
- 13. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 16. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
CAY10566 In Vivo Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CAY10566's in vivo performance against other Stearoyl-CoA Desaturase 1 (SCD1) inhibitors. The following sections detail experimental data, protocols, and the underlying signaling pathways.
This compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids.[1] Inhibition of SCD1 disrupts lipid homeostasis in cancer cells, leading to endoplasmic reticulum (ER) stress, apoptosis, and ferroptosis, thereby curbing tumor growth and progression.[2][3] This guide summarizes the in vivo efficacy of this compound and compares it with other widely used SCD1 inhibitors, A939572 and MF-438.
Comparative In Vivo Efficacy of SCD1 Inhibitors
While direct head-to-head in vivo comparative studies are limited, the available data demonstrates the significant anti-tumor efficacy of this compound and other SCD1 inhibitors across various cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| This compound | Glioblastoma (GBM) | NSG mice | 50 mg/kg, oral | Significantly blocked tumor growth and improved survival.[4][5] Induced higher levels of apoptosis in tumor tissues.[4] |
| Ovarian Cancer | Xenograft mouse model | Not specified | Suppressed tumor formation by ovarian cancer stem cells.[1] | |
| Colorectal Cancer | Xenograft mouse model | Not specified | Inhibited the proliferation and induced apoptosis of colorectal cancer cells.[1] | |
| A939572 | Clear Cell Renal Cell Carcinoma (ccRCC) | Xenograft mouse model | 30mg/kg, oral, twice daily | Induced ER stress response in vivo.[1] |
| Gastric & Colorectal Cancer | Xenograft mouse model | Not specified | Significantly reduced the volume of primary xenografts with no effect on body weight.[1] | |
| Anaplastic Thyroid Carcinoma | Xenograft mouse model | Not specified | Combination with carfilzomib inhibited tumor growth.[1] | |
| MF-438 | Lung Adenocarcinoma | Xenograft mouse model | Not specified | Reduced the spheroid-forming efficiency of cancer stem-like cells.[1] |
| Anaplastic Thyroid Carcinoma | Xenograft mouse model | Not specified | Combination with carfilzomib inhibited tumor growth.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key in vivo experiments based on published studies.
Glioblastoma Xenograft Model
This protocol outlines the procedure for establishing and treating an orthotopic glioblastoma xenograft model in mice to evaluate the efficacy of SCD1 inhibitors.
Glioblastoma xenograft workflow.
Protocol Steps:
-
Cell Culture: Glioblastoma stem-like cells (e.g., G82) are cultured in appropriate media.[4]
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used for tumor implantation.[4]
-
Orthotopic Injection: A stereotactic apparatus is used to inject cancer cells into the brain of anesthetized mice.[4]
-
Treatment: Following tumor establishment, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 50 mg/kg.[4]
-
Monitoring: Tumor growth is monitored using non-invasive imaging techniques like bioluminescence imaging. Animal survival is recorded.[4]
-
Endpoint Analysis: At the end of the study, tumors are harvested for histological and immunohistochemical analysis to assess for markers of apoptosis (e.g., cleaved caspase-3).[4]
Ovarian Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous ovarian cancer xenograft model to assess the efficacy of SCD1 inhibitors.
Ovarian cancer xenograft workflow.
Protocol Steps:
-
Cell Preparation: Ovarian cancer cells are harvested and resuspended in a basement membrane matrix like Matrigel to enhance tumor formation.
-
Animal Model: Athymic nude mice are typically used for subcutaneous xenografts.
-
Subcutaneous Injection: The cell suspension is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors are palpable, animals are treated with the SCD1 inhibitor or vehicle control according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting SCD1, which leads to the modulation of several key signaling pathways.
SCD1 inhibition signaling cascade.
Inhibition of SCD1 by this compound leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs).[1] This imbalance triggers ER stress and the unfolded protein response (UPR), ultimately leading to apoptosis.[1] Furthermore, the altered lipid composition sensitizes cancer cells to ferroptosis, a form of iron-dependent cell death.[3] Key pro-survival signaling pathways such as the PI3K-AKT-mTORC1, NF-kB, and Hippo-YAP pathways are also downregulated following SCD1 inhibition, further contributing to the suppression of tumor growth.[1]
References
- 1. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CAY10566: A Comparative Analysis of Specificity for Stearoyl-CoA Desaturase 1 (SCD1) over Stearoyl-CoA Desaturase 5 (SCD5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor CAY10566's specificity for stearoyl-CoA desaturase 1 (SCD1) versus stearoyl-CoA desaturase 5 (SCD5). While direct quantitative data on the inhibition of SCD5 by this compound is limited, this document compiles available data on SCD1 inhibition, highlights differences in substrate specificity between the two isoforms, and presents relevant signaling pathways and experimental methodologies to inform research and development decisions.
Executive Summary
Quantitative Inhibitor Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against SCD1 from various sources. No direct IC50 values for this compound against SCD5 have been identified in the reviewed literature.
| Target | Organism | Assay Type | IC50 (nM) | Reference |
| SCD1 | Human | Enzymatic Assay | 26 | [1][2][3][4][5][6][7] |
| SCD1 | Mouse | Enzymatic Assay | 4.5 | [1][2][3][4][5][6][7] |
| SCD1 | Human (HepG2 cells) | Cellular Assay (Heptadecanoic acid substrate) | 7.9 | [1][2][5] |
| SCD1 | Human (HepG2 cells) | Cellular Assay (Palmitic acid substrate) | 6.8 | [1][5] |
| SCD1 | Human (PANC-1 cells) | Cellular Viability Assay | 142.4 | [8] |
Substrate Specificity of SCD1 vs. SCD5
A key differentiator between SCD1 and SCD5 is their preference for saturated fatty acyl-CoA substrates. Understanding these differences is crucial for interpreting the effects of inhibitors in various cellular contexts.
| Enzyme | Primary Substrates | Primary Products | Tissue Expression |
| SCD1 | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) | Palmitoleoyl-CoA (16:1), Oleoyl-CoA (18:1) | Ubiquitous, high in adipose tissue, liver[9][10] |
| SCD5 | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1) | Primarily brain, pancreas, adrenal gland, gonads[10][11] |
Signaling Pathways
SCD1 and SCD5 are integral to cellular metabolism and signaling, influencing pathways involved in cell proliferation, survival, and differentiation. Inhibition of these enzymes can have significant downstream effects.
Caption: Simplified signaling pathway of SCD1 and SCD5 regulation and function.
Experimental Protocols
Measurement of Stearoyl-CoA Desaturase Activity using HPLC
This protocol is adapted from a method for quantifying SCD activity in primary rat hepatocytes and can be modified for other cell types or microsomal preparations.[12]
Objective: To measure the conversion of a radiolabeled saturated fatty acid to its monounsaturated product as an indicator of SCD activity.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
[1-14C]Stearic acid (or other relevant saturated fatty acid)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Triton X-114
-
Ethanol (85%)
-
Reagents for lipid hydrolysis (e.g., methanolic KOH) and extraction (e.g., hexane)
-
HPLC system with a reverse-phase column
-
Online flow scintillation detector
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in a suitable format (e.g., 12-well plates) and grow to desired confluency.
-
Incubate cells with [1-14C]stearic acid in culture medium for a defined period (e.g., 4 hours to overnight). If testing inhibitors like this compound, pre-incubate with the compound for a specified time before adding the radiolabeled substrate.
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells thoroughly with PBS to remove extracellular fatty acids.
-
Lyse the cells and hydrolyze the total cell lipids.
-
Extract the fatty acids using a modified Folch method, ensuring efficient recovery by adding 0.1% Triton X-114 to the samples.
-
-
HPLC Analysis:
-
Dissolve the extracted fatty acids in 85% ethanol.
-
Inject the sample into the HPLC system equipped with a reverse-phase column.
-
Separate the fatty acids.
-
Detect and quantify the radiolabeled stearic acid ([1-14C]18:0) and its desaturated product, oleic acid ([1-14C]18:1), using an online flow scintillation analyzer.
-
-
Data Analysis:
-
Calculate the SCD activity as the ratio of the monounsaturated product to the total (saturated + monounsaturated) fatty acid counts (e.g., [1-14C]18:1 / ([1-14C]18:0 + [1-14C]18:1)).
-
For inhibitor studies, plot the SCD activity against the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for measuring SCD activity.
Conclusion
This compound is a well-characterized and potent inhibitor of SCD1. While its direct inhibitory effect on SCD5 has not been quantitatively defined in the public domain, the available evidence suggests a likelihood of cross-reactivity. Researchers should consider the differential substrate preferences and tissue expression patterns of SCD1 and SCD5 when designing experiments and interpreting results. The provided experimental protocol offers a robust method for assessing the cellular activity of SCD inhibitors. Further studies are warranted to fully elucidate the selectivity profile of this compound and other SCD inhibitors against all human isoforms.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pivotal role of human stearoyl-CoA desaturases (SCD1 and 5) in breast cancer progression: oleic acid-based effect of SCD1 on cell migration and a novel pro-cell survival role for SCD5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mednexus.org [mednexus.org]
- 9. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CAY10566: A Comparative Guide to its Cross-Reactivity with Other Enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of CAY10566, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), and its cross-reactivity with other enzymes, supported by available experimental data and detailed protocols.
This compound is a well-characterized and selective inhibitor of SCD1, an enzyme that plays a crucial role in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.[1][2][3] Its inhibitory activity has been demonstrated in multiple studies, with reported IC50 values of 4.5 nM for mouse SCD1 and 26 nM for human SCD1 in enzymatic assays.[1][2][3] Furthermore, this compound effectively blocks the conversion of saturated to monounsaturated fatty acids in cellular assays, with an IC50 of 6.8 nM to 7.9 nM in HepG2 cells.[1] The on-target activity of this compound is further supported by findings that its inhibitory effects can be rescued by the addition of exogenous oleic acid, the product of the SCD1-catalyzed reaction.
Comparative Analysis of this compound Cross-Reactivity
While this compound is highly potent against SCD1, it is essential to evaluate its activity against other related enzymes to understand its selectivity profile. A key area of investigation is its effect on other fatty acid desaturases, such as Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase) and Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), which are involved in the synthesis of polyunsaturated fatty acids.
Recent findings have indicated that this compound also acts as a direct inhibitor of FADS2.[4] This cross-reactivity is a critical consideration for researchers studying lipid metabolism, as simultaneous inhibition of SCD1 and FADS2 could have synergistic or confounding effects.
To provide a clear comparison, the following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and a known off-target.
| Enzyme Target | Species | IC50 (nM) | Assay Type |
| SCD1 | Mouse | 4.5 | Enzymatic |
| SCD1 | Human | 26 | Enzymatic |
| SCD1 | Human (HepG2 cells) | 6.8 - 7.9 | Cellular |
| FADS2 | - | Direct Inhibitor* | - |
*Qualitative data indicates direct inhibition, but a specific IC50 value is not currently available in the public domain.
Signaling Pathway and Experimental Workflows
To visualize the context of this compound's activity, the following diagrams illustrate the fatty acid synthesis pathway and a general workflow for assessing enzyme selectivity.
Caption: Simplified overview of the fatty acid synthesis and desaturation pathways, highlighting the inhibitory action of this compound on SCD1 and FADS2.
Caption: A generalized experimental workflow for determining the selectivity of an enzyme inhibitor like this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and comparing findings. Below are methodologies for key assays used to characterize the activity of this compound.
Protocol 1: SCD1 Enzymatic Assay using Liver Microsomes
This protocol is adapted from methodologies used to assess SCD1 activity in a cell-free system.
Objective: To determine the in vitro inhibitory activity of this compound on SCD1.
Materials:
-
Liver microsomes from a relevant species (e.g., mouse, human)
-
[1-14C]-Stearoyl-CoA (radiolabeled substrate)
-
NADH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (fatty acid-free)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and vials
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare Microsomes: Thaw frozen liver microsomes on ice. Dilute to the desired protein concentration in the assay buffer.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADH, ATP, Coenzyme A, and BSA.
-
Add Inhibitor: Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate Reaction: Add the radiolabeled [1-14C]-Stearoyl-CoA to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Terminate Reaction: Stop the reaction by adding a solution of 10% KOH in methanol.
-
Saponification: Heat the samples at 60°C for 1 hour to saponify the lipids.
-
Extraction: Acidify the samples and extract the fatty acids using an organic solvent (e.g., hexane).
-
TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate in an appropriate solvent system to separate saturated and monounsaturated fatty acids.
-
Quantification: Scrape the spots corresponding to stearic acid and oleic acid into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cellular Assay for SCD1 Inhibition in HepG2 Cells
This protocol outlines a method to assess the functional inhibition of SCD1 in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting the conversion of saturated to monounsaturated fatty acids.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
[1-14C]-Palmitic acid or [1-14C]-Stearic acid
-
This compound stock solution (in DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin Layer Chromatography (TLC) plates or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Cell Culture: Plate HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [1-14C]-labeled saturated fatty acid to the culture medium and incubate for a few hours to allow for uptake and metabolism.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids from the cell lysates using a suitable solvent system (e.g., Folch method).
-
Lipid Analysis:
-
TLC Method: Separate the extracted lipids on a TLC plate to resolve different fatty acid species. Quantify the radioactivity in the spots corresponding to the saturated and monounsaturated fatty acids.
-
GC-MS Method: Hydrolyze the lipids to free fatty acids and derivatize them to fatty acid methyl esters (FAMEs). Analyze the FAMEs by GC-MS to determine the relative abundance of different fatty acid species.
-
-
Data Analysis: Calculate the ratio of monounsaturated to saturated fatty acids. Determine the IC50 value of this compound by plotting the percentage of inhibition of this ratio against the inhibitor concentration.
Conclusion
This compound is a potent and well-established inhibitor of SCD1. While it exhibits high selectivity for its primary target, emerging evidence of its direct inhibition of FADS2 highlights the importance of considering its broader effects on lipid metabolism. The provided data and protocols offer a framework for researchers to critically evaluate the selectivity of this compound in their specific experimental systems and to design further studies to elucidate its precise mechanism of action and potential off-target effects. A thorough understanding of an inhibitor's cross-reactivity profile is essential for the accurate interpretation of research findings and the successful development of targeted therapeutics.
References
Confirming CAY10566 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm target engagement of CAY10566, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), within a cellular context. We will explore this compound's performance against alternative SCD1 inhibitors and detail experimental protocols for robust target validation.
This compound and its Target: Stearoyl-CoA Desaturase 1 (SCD1)
This compound is a well-characterized small molecule inhibitor of SCD1, an enzyme that plays a crucial role in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] This process is vital for various cellular functions, including membrane fluidity, cell signaling, and energy storage. Dysregulation of SCD1 activity has been implicated in numerous diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[2]
This compound demonstrates potent and selective inhibition of SCD1. In enzymatic assays, it exhibits IC50 values of 4.5 nM for mouse SCD1 and 26 nM for human SCD1.[3] Its cellular activity is also well-established, with an IC50 of 7.9 nM in HepG2 cells for blocking the conversion of saturated to monounsaturated fatty acids.[3]
Comparison of SCD1 Inhibitors
Several small molecule inhibitors targeting SCD1 have been developed. This section provides a comparative overview of this compound and other notable SCD1 inhibitors.
| Inhibitor | Target | Reported IC50 Values | Key Features |
| This compound | SCD1 | 4.5 nM (mouse, enzymatic), 26 nM (human, enzymatic), 7.9 nM (HepG2 cells)[3] | Potent and selective, orally bioavailable.[4] |
| A939572 | SCD1 | <4 nM (mouse SCD1), 37 nM (human SCD1)[3][5] | Potent, orally active.[5] |
| MF-438 | SCD1 | EC50: 2.3 nM (rat SCD1)[3] | Effective and orally bioavailable.[3] |
| CVT-11127 | SCD1 | Induces apoptosis and cell cycle arrest.[5] | Potent SCD inhibitor.[5] |
| MK-8245 | SCD1 | 1 nM (human SCD1), 3 nM (rat and mouse SCD1)[3][5] | Liver-targeting inhibitor.[3][5] |
Confirming Target Engagement in Cells: Methodologies
Validating that a compound interacts with its intended target within the complex cellular environment is a critical step in drug development. The following are key experimental approaches to confirm this compound target engagement of SCD1 in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess target engagement in intact cells.[6] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it often increases the protein's resistance to heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[7]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[7]
-
Protein Quantification and Detection: Carefully collect the supernatant containing the soluble proteins. The amount of soluble SCD1 protein at each temperature is then quantified by Western blotting or other protein detection methods like ELISA.[7][8] A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Lipidomics Analysis
Since SCD1's function is to convert saturated fatty acids to monounsaturated fatty acids, a direct downstream readout of its inhibition is a change in the cellular lipid profile. Lipidomics, the large-scale study of lipids, can provide a detailed picture of these changes.
Experimental Protocol: Lipidomics Analysis of Fatty Acid Saturation
-
Cell Treatment and Lipid Extraction: Treat cells with this compound or a vehicle control. After the desired incubation period, harvest the cells and extract total lipids using a solvent mixture, such as chloroform:methanol.[9][10]
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs). This derivatization step is crucial for gas chromatography analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs using GC-MS. The gas chromatograph separates the different fatty acid species, and the mass spectrometer identifies and quantifies them.[4]
-
Data Analysis: Calculate the ratio of specific saturated fatty acids to their monounsaturated counterparts (e.g., stearic acid (18:0) to oleic acid (18:1), and palmitic acid (16:0) to palmitoleic acid (16:1)). A significant increase in this ratio in this compound-treated cells compared to control cells confirms the inhibition of SCD1 activity.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the SCD1 signaling pathway, the CETSA workflow, and a comparative logic for evaluating SCD1 inhibitors.
Caption: SCD1 Signaling Pathway. This diagram illustrates the upregulation of SCD1 expression through the PI3K/AKT/mTOR signaling pathway and its inhibition by this compound.
Caption: CETSA Experimental Workflow. A step-by-step diagram of the Cellular Thermal Shift Assay for confirming target engagement.
Caption: Logical Framework for Comparing SCD1 Inhibitors. This diagram outlines the key parameters for the comparative evaluation of SCD1 inhibitors.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase (SCD) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. CETSA [cetsa.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
CAY10566: A Comparative Review of its Efficacy Across Preclinical Models
A Potent and Selective Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor for Therapeutic Development
CAY10566 has emerged as a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), a critical enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[1][2] Its role in various pathological conditions, including cancer, metabolic disorders, and neurodegenerative diseases, has made SCD1 a compelling therapeutic target. This review synthesizes the available preclinical data on the efficacy of this compound across a range of disease models, presenting a comparative analysis of its performance and detailing the experimental protocols that underpin these findings.
Mechanism of Action and In Vitro Potency
This compound demonstrates high potency and selectivity for SCD1. It inhibits the conversion of saturated long-chain fatty acyl-CoAs to their monounsaturated counterparts.[2][3] This activity has been quantified in various enzymatic and cellular assays, as summarized in the table below.
| Assay Type | Species | Substrate | IC50 | Reference |
| Enzymatic Assay | Mouse | N/A | 4.5 nM | [3][4] |
| Enzymatic Assay | Human | N/A | 26 nM | [3][4] |
| Cellular Assay (HepG2) | Human | Heptadecanoic Acid | 7.9 nM | [2][4] |
| Cellular Assay (HepG2) | Human | Palmitic Acid | 6.8 nM | [2][4] |
| Cellular Assay (PANC-1) | Human | N/A | 142.4 nM | [5] |
Table 1: In Vitro Potency of this compound
The mechanism of this compound involves the direct inhibition of SCD1, leading to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids. This alteration in the cellular lipid profile can trigger various downstream effects, including the induction of apoptosis and the suppression of cell proliferation.[6]
Caption: Mechanism of this compound Action.
Efficacy in Oncology Models
This compound has demonstrated significant therapeutic potential in a variety of cancer models, both in vitro and in vivo. Its efficacy stems from its ability to disrupt the altered lipid metabolism that is a hallmark of many cancer cells.
Glioblastoma (GBM)
In preclinical models of glioblastoma, this compound has shown the ability to cross the blood-brain barrier and exert anti-tumor effects.[7]
In Vivo Glioblastoma Study
-
Model: Intracranial transplantation of patient-derived glioblastoma stem cells (GSCs) in mice.[8]
-
Treatment: Intranasal delivery of this compound.[8]
-
Results: Inhibition of tumor formation.[8] In a separate study, oral administration of this compound at 50 mg/kg in NSG mice with high-SCD G82 tumors significantly blocked tumor growth and improved survival.[7][9] The treatment led to increased apoptosis within the tumors.[7][9]
Pancreatic Cancer
In the PANC-1 human pancreatic cancer cell line, this compound demonstrated a dose-dependent reduction in cell viability.[5]
In Vitro Pancreatic Cancer Study
-
Cell Line: PANC-1.[5]
-
Treatment: this compound alone and in combination with gemcitabine.[5]
-
Results: this compound alone reduced cell viability with an IC50 of 142.4 nM.[5] The combination of this compound (at 71.0 nM and 142.0 nM) with gemcitabine (13 nM) resulted in a significantly greater reduction in cell viability compared to either agent alone.[5] Treatment with this compound also led to a significant reduction in free fatty acid content.[5]
Caption: Experimental Workflow for In Vitro Pancreatic Cancer Study.
Other Cancers
This compound has also shown efficacy in other cancer types:
-
Colorectal Cancer: Inhibits proliferation and induces apoptosis.[6] In HCT116 colon cancer stem cells, this compound inhibited spheroid formation.[8]
-
Hepatocellular Carcinoma: Induces apoptosis.[6]
-
Ovarian Cancer: Inhibits the proliferation of ovarian cancer stem cells grown in spheroids and suppresses tumor formation in mice.[6]
-
Lung Cancer: In a co-culture model with lung fibroblasts, this compound suppressed lung metastasis and prolonged the survival of mice injected with murine melanoma cells.[6]
Efficacy in Metabolic and Other Disease Models
The therapeutic potential of this compound extends beyond oncology to metabolic and neurodegenerative diseases.
Non-Alcoholic Fatty Liver Disease (NAFLD)
In a mouse model of high-fat diet (HFD)-induced NAFLD, this compound demonstrated a significant therapeutic effect.
In Vivo NAFLD Study
-
Model: C57BL/6 mice fed a high-fat diet for 14 weeks.[10][11]
-
Results: this compound treatment led to a significant decrease in body weight, ameliorated hepatic steatosis, and reduced hepatic lipid droplet accumulation compared to HFD-fed mice.[10][11] The therapeutic effect was associated with the induction of AMPK-mediated lipophagy.[10][11]
Caption: Signaling Pathway in NAFLD Amelioration by this compound.
Neurodegenerative Disease
In a cellular model of α-synucleinopathy, a key feature of Parkinson's disease, this compound showed neuroprotective effects.
In Vitro Neurodegeneration Study
-
Model: Cortical neurospheres derived from induced pluripotent stem cells with an A53T mutation in the α-synuclein gene.[12]
-
Treatment: 0.3 μM this compound for 2 weeks.[12]
-
Results: Treatment with this compound reversed the abnormal fatty acid profiles and reduced the levels of pathogenic phosphorylated α-synuclein.[12]
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated the oral bioavailability of this compound.
| Species | Dose | Route | Cmax (Brain Tissue) | Tmax (Brain Tissue) | Reference |
| NSG Mice | 50 mg/kg | Oral | 200.86 ng/g | 1 hour | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
Conclusion
This compound is a potent and selective SCD1 inhibitor with demonstrated efficacy across a range of preclinical models of cancer, metabolic disease, and neurodegeneration. Its ability to modulate cellular lipid composition provides a strong rationale for its continued investigation as a therapeutic agent. The data summarized in this review highlight the consistent anti-proliferative, pro-apoptotic, and metabolism-regulating effects of this compound, supporting its further development for clinical applications. The detailed experimental protocols provide a foundation for researchers to design and interpret future studies with this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mednexus.org [mednexus.org]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]
- 11. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling CAY10566
This document provides crucial safety protocols and logistical plans for the handling and disposal of CAY10566, a potent and selective inhibitor of stearoyl-CoA desaturase 1 (SCD1). While the Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory safety practices to mitigate any potential risks.[1] This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the primary defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound in both its solid and solution forms.
| Operation | Personal Protective Equipment (PPE) |
| Handling Solid (Powder) this compound | Gloves: Nitrile gloves are recommended. Given the absence of specific glove material testing, double-gloving is advisable for prolonged handling. Gloves should be changed immediately if contaminated. Eye Protection: ANSI-approved safety glasses with side shields are mandatory. Lab Coat: A standard laboratory coat must be worn and kept fully buttoned. Respiratory Protection: Generally not required in a well-ventilated area. If dust generation is a risk, all handling should be performed within a chemical fume hood. |
| Handling this compound in Solution | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Chemical splash goggles should be worn when handling larger volumes or when there is a splash hazard. Lab Coat: A standard laboratory coat. |
Operational Plans: Step-by-Step Guidance
Handling and Preparation of Solutions
This compound is supplied as a crystalline solid.[2] The following steps ensure its safe handling and preparation into solutions:
-
Preparation: Before commencing work, ensure the workspace is clean and uncluttered. It is highly recommended to work within a chemical fume hood when handling the solid form to prevent the inhalation of fine particles.
-
Weighing: Utilize a microbalance inside a fume hood or a ventilated balance enclosure for weighing the solid. Employ appropriate tools, such as a spatula, to handle the powder and avoid dust creation.
-
Dissolving: this compound is soluble in organic solvents like DMSO and ethanol.[2] Add the solvent to the solid slowly to prevent any splashing.
-
Storage: The solid compound should be stored at -20°C.[2] Stock solutions should also be maintained at -20°C.
Experimental Workflow
The diagram below illustrates a standard workflow for an in vitro experiment utilizing this compound.
Caption: Experimental workflow for in vitro studies with this compound.
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be enacted immediately.
| Emergency Situation | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing. 3. If irritation persists, seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1] 2. Seek medical attention. |
| Inhalation | 1. Move the individual to an area with fresh air.[1] 2. If breathing is difficult, administer oxygen. 3. If symptoms persist, seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the individual is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the immediate vicinity. 2. Don appropriate PPE (gloves, safety glasses, lab coat). 3. Cover the spill with an absorbent material such as vermiculite, sand, or chemical absorbent pads. 4. Once the spill is absorbed, collect the material into a suitable container for chemical waste. 5. Clean the spill area with a detergent solution and wipe dry. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and the institutional safety office. 3. Prevent entry into the contaminated area. 4. Adhere to your institution's specific emergency response procedures. |
Disposal Plan
The proper disposal of this compound and all associated waste materials is critical for maintaining laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste in a clearly labeled container, following all local, state, and federal regulations. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container that is compatible with the solvent used. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream for contaminated items. |
Disposal Workflow
The following diagram provides a logical sequence for the proper disposal of waste generated during experiments with this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these guidelines, researchers can handle this compound in a safe and effective manner, minimizing potential risks and ensuring compliance with established laboratory safety protocols. It is essential to always consult your institution's specific safety and disposal procedures.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
